BI-1942
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H26N4O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(3R)-3-[2,4-dioxo-1-[(1,4,6-trimethylindol-3-yl)methyl]pyrido[3,2-d]pyrimidin-3-yl]pentanoic acid |
InChI |
InChI=1S/C24H26N4O4/c1-5-17(11-20(29)30)28-23(31)22-18(7-6-8-25-22)27(24(28)32)13-16-12-26(4)19-10-14(2)9-15(3)21(16)19/h6-10,12,17H,5,11,13H2,1-4H3,(H,29,30)/t17-/m1/s1 |
InChIキー |
PCJVXTDIDUMIRR-QGZVFWFLSA-N |
異性体SMILES |
CC[C@H](CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |
正規SMILES |
CCC(CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of BI-1942: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1942 is a highly potent and selective small molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease.[1][2][3][4] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of chymase.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its target profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.
Introduction to Chymase
Chymase is a key enzyme stored in the secretory granules of mast cells.[1][2][3][4] Upon mast cell degranulation, chymase is released into the local tissue where it participates in a variety of biological processes. Notably, chymase is a critical component of the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][5] This function is independent of the angiotensin-converting enzyme (ACE), highlighting chymase as a key contributor to tissue-specific angiotensin II production.
Beyond its role in the RAS, chymase is implicated in tissue remodeling and inflammation through the activation of several key signaling molecules, including transforming growth factor-β (TGF-β), matrix metalloproteinases (MMPs), and various cytokines like interleukin-1β (IL-1β).[1][2][3][4] Dysregulation of chymase activity has been linked to a range of pathologies, particularly cardiovascular diseases such as heart failure and fibrosis.[1][2][3][4]
This compound: A Potent and Selective Chymase Inhibitor
This compound has been identified as a highly potent inhibitor of human chymase, making it an excellent tool for studying chymase function. The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays.
In Vitro Potency and Selectivity
The potency of this compound against human chymase and its selectivity against other proteases have been quantitatively assessed. A structurally related but significantly less active compound, BI-1829, is available as a negative control for in vitro experiments.[1][4]
| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin G |
| This compound | Human Chymase (CMA1) | 0.4[1][2][3][4] | >100-fold[1][2][3][4] |
| This compound | Cathepsin G (CTSG) | 110[1][4] | - |
| BI-1829 | Human Chymase (CMA1) | 850[1][4] | - |
Table 1: In vitro inhibitory potency of this compound and its negative control, BI-1829.
Further selectivity profiling of this compound was conducted against a panel of 37 proteases at a concentration of 10 µM. In this panel, the only significant off-target inhibition observed was against Cathepsin G.[1][4] Additionally, this compound was screened against a panel of 315 G-protein coupled receptors (GPCRs) at 10 µM, where it showed significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D receptor.[1][4]
| Screening Panel | Number of Targets | This compound Concentration | Significant Off-Target Hits |
| Protease Panel | 37 | 10 µM | Cathepsin G[1][4] |
| GPCR Panel (PRESTO-Tango) | 315 | 10 µM | KOR (96% Inh), 5-HT1D (53% Inh)[1][4] |
Table 2: Selectivity profiling of this compound against protease and GPCR panels.
In Vivo Data
Currently, there is no publicly available data on the in vivo pharmacokinetics or efficacy of this compound.[1][2][3][4]
Mechanism of Action: Modulation of Chymase-Mediated Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of chymase. By blocking chymase, this compound is expected to modulate downstream signaling pathways that are dependent on chymase activity.
Inhibition of the Renin-Angiotensin System
Chymase is a key enzyme in the local production of angiotensin II, a potent vasoconstrictor and a key driver of cardiac and vascular remodeling. By inhibiting chymase, this compound can reduce the conversion of angiotensin I to angiotensin II, thereby mitigating the downstream effects of angiotensin II signaling through its receptors (AT1 and AT2).
Attenuation of Fibrosis and Inflammation
Chymase is known to activate pro-inflammatory and pro-fibrotic pathways. It can activate TGF-β1, a potent pro-fibrotic cytokine, and various MMPs that are involved in extracellular matrix remodeling. Chymase also plays a role in the activation of IL-1β, a key inflammatory cytokine. Inhibition of chymase by this compound is therefore expected to have anti-fibrotic and anti-inflammatory effects.
References
BI-1942: A Technical Guide to the Discovery and Preclinical Development of a Potent Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of BI-1942, a highly potent and selective inhibitor of human chymase. Chymase is a serine protease stored in the granules of mast cells and is implicated in various cardiovascular diseases through its role in the renin-angiotensin system and tissue remodeling.[1][2] This document details the compound's discovery via a fragment-based approach, its in vitro activity and selectivity, and the key experimental protocols utilized in its characterization.
Discovery of this compound: A Fragment-Based Approach
The discovery of this compound was accomplished through a systematic fragment-based, structure-guided linking and optimization strategy.[2][3] This approach began with the identification of low molecular weight fragments that bind to the target protein, chymase. These initial hits were then elaborated and linked together, guided by X-ray crystallography, to generate a potent and selective inhibitor.[2][3]
The initial screening of a fragment library using high-concentration biophysical methods and high-throughput crystallography led to the identification of an oxindole (B195798) fragment.[3] This fragment was observed to bind to the S1 pocket of chymase, demonstrating a novel interaction pattern not previously seen with other chymase inhibitors.[3] Guided by the crystal structure of the fragment-enzyme complex, medicinal chemists then designed and synthesized larger molecules by "growing" and "linking" fragments, ultimately leading to the development of this compound.[2][3]
Below is a diagram illustrating the general workflow of the fragment-based discovery process that led to this compound.
Caption: Fragment-Based Drug Discovery Workflow for this compound.
In Vitro Profile of this compound
This compound is a highly potent inhibitor of human chymase with an IC50 of 0.4 nM.[1][4][5][6] It demonstrates excellent selectivity over other proteases, including Cathepsin G, against which it is more than 100-fold selective.[1][4][5][6] A structurally related compound, BI-1829, serves as a useful negative control for in vitro experiments due to its significantly weaker inhibition of human chymase (IC50 = 850 nM).[1][4][6]
Potency and Physicochemical Properties
| Compound | Molecular Weight (Da, free base) | Human Chymase IC50 (nM) | logD (pH 11) | Solubility (pH 7.4, µg/mL) | Solubility (pH 4.5, µg/mL) |
| This compound | 434.5 | 0.4 | 1.4 | > 93 | 50 |
| BI-1829 (Negative Control) | 419.5 | 850 | 1.4 | n.d. | n.d. |
| n.d. = not determined |
Selectivity Profile
| Target | This compound Inhibition |
| Human Chymase | IC50 = 0.4 nM |
| Cathepsin G | IC50 = 110 nM (>100-fold selective) |
| Protease Panel (37 proteases at 10 µM) | Only chymase and Cathepsin G hit |
| GPCR Panel (315 targets at 10 µM) | KOR (96% Inh), 5-HT1D (53% Inh) |
Mechanism of Action and Signaling Pathway
Chymase plays a significant role in cardiovascular pathophysiology, primarily through its ability to generate Angiotensin II (Ang II) from Angiotensin I, independent of the Angiotensin-Converting Enzyme (ACE).[2] Ang II is a potent vasoconstrictor and promotes inflammation and fibrosis.[2] Chymase is also involved in the activation of other signaling molecules, such as transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which contribute to tissue remodeling and fibrosis.[1][4] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of chymase, thereby blocking these downstream pathological effects.
The following diagram illustrates the signaling pathway in which chymase is involved and the point of intervention for this compound.
Caption: Chymase Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in Taylor S. J., et al. J Med Chem 2013, 56(11), 4465–4481. The following are summaries of the likely methodologies employed.
Human Chymase Inhibition Assay
-
Principle: A biochemical assay to measure the enzymatic activity of recombinant human chymase in the presence of an inhibitor.
-
Reagents:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and control compounds in DMSO
-
-
Procedure:
-
A solution of human chymase is pre-incubated with varying concentrations of this compound or control compound for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Protease Selectivity Panel
-
Principle: To assess the selectivity of this compound against a panel of related proteases.
-
Methodology:
-
This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of proteases (e.g., Cathepsin G, trypsin, elastase, etc.).
-
The activity of each protease is measured in the presence and absence of this compound using a specific substrate for each enzyme.
-
The percent inhibition is calculated for each protease.
-
For any proteases showing significant inhibition, a full IC50 curve is generated as described in the chymase inhibition assay.
-
High-Throughput X-ray Crystallography
-
Principle: To determine the three-dimensional structure of chymase in complex with a fragment or inhibitor to guide structure-based drug design.
-
Procedure:
-
Crystals of human chymase are grown under specific conditions.
-
The crystals are soaked in a solution containing the fragment or inhibitor.
-
The soaked crystals are then exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the protein-ligand complex.
-
A three-dimensional model of the complex is built into the electron density map, revealing the binding mode of the ligand.
-
Development and Future Perspectives
This compound is a valuable in vitro tool compound for investigating the biological roles of chymase.[1][4] There is currently no available data on the in vivo efficacy or pharmacokinetic properties of this compound.[1][4][6] The development of this compound showcases the power of fragment-based drug discovery to yield highly potent and selective inhibitors. Further studies would be required to assess its drug-like properties and potential for in vivo applications. The high potency and selectivity of this compound make it an excellent starting point for the development of clinical candidates targeting chymase-dependent pathologies.
References
- 1. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective chymase inhibitors via fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of early pericardial fluid chymase activation after cardiac surgery [frontiersin.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
In-Depth Technical Guide to the Chymase Inhibitor BI-1942
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1942 is a potent and selective chemical probe designed for the in vitro inhibition of human chymase (CMA1), a chymotrypsin-like serine protease implicated in cardiovascular diseases and inflammatory processes. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound serves as a valuable tool for elucidating the physiological and pathological roles of chymase. This document provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including detailed experimental protocols and relevant signaling pathways. A structurally similar but significantly less potent compound, BI-1829, is also described for use as a negative control in experimental setups.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C24H26N4O4 and a molecular weight of 434.49 g/mol .[1] While a definitive SMILES string is not publicly available, its 2D structure can be found on various supplier websites.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H26N4O4 | [1] |
| Molecular Weight | 434.49 g/mol | [1] |
| CAS Number | 1236524-95-0 | [2] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5] Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-fold selectivity against its closest off-target, Cathepsin G.
Table 2: In Vitro Inhibitory Activity of this compound and Negative Control BI-1829
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Chymase (CMA1) | 0.4 | [3][4][5] |
| Cathepsin G | 110 | ||
| BI-1829 | Human Chymase (CMA1) | 850 | [5] |
Mechanism of Action and Signaling Pathways
This compound acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key enzyme in several pathological signaling cascades, most notably the renin-angiotensin system and pathways involved in tissue remodeling and inflammation.
Role in the Renin-Angiotensin System
Chymase provides an alternative pathway for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). By inhibiting chymase, this compound can block this alternative route of angiotensin II production.
Caption: Inhibition of the alternative Angiotensin II formation pathway by this compound.
Involvement in TGF-β Signaling and Tissue Fibrosis
Chymase is known to activate transforming growth factor-beta (TGF-β), a key cytokine in tissue fibrosis. By preventing TGF-β activation, this compound can potentially mitigate fibrotic processes.
Caption: this compound inhibits chymase-mediated activation of TGF-β.
Experimental Protocols
The following protocols are generalized procedures for the in vitro characterization of chymase inhibitors like this compound.
In Vitro Chymase Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of human chymase.
Materials:
-
Recombinant human chymase
-
Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound and control compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 88 µL of assay buffer containing recombinant human chymase to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chymase substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 10-15 minutes.
-
Calculate the initial reaction rates (Vmax) from the linear portion of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Characterization of a Novel Chymase Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a novel chymase inhibitor.
Caption: A generalized workflow for the identification and in vitro characterization of a novel chymase inhibitor.
In Vitro DMPK and Physicochemical Properties
Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) data are available for this compound.
Table 3: In Vitro DMPK and Physicochemical Parameters of this compound
| Parameter | Value | Reference |
| Solubility @ pH 7.4 (µg/mL) | > 93 | |
| Solubility @ pH 4.5 (µg/mL) | 50 | |
| Microsomal Stability (human/mouse/rat) | %QH < 30 | |
| Plasma Protein Binding (human) | 97.3% |
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of human chymase, making it an indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable negative control, BI-1829, allows for rigorous and well-controlled experiments. The information provided in this guide serves as a valuable resource for researchers utilizing this compound to investigate chymase-mediated signaling pathways and their implications in various pathological conditions. Further in vivo characterization is required to translate the in vitro findings to more complex biological systems.
References
BI-1942 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of BI-1942, a potent and selective inhibitor of human chymase. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating this compound as a chemical probe for studying the biological roles of chymase.
Executive Summary
This compound is a highly potent inhibitor of human chymase with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2] Extensive selectivity profiling has demonstrated its high specificity for chymase over other proteases and a broad range of other biologically relevant targets. This guide summarizes the quantitative data on its target engagement, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflow for its selectivity assessment. A structurally similar but significantly less active compound, BI-1829, is available as a negative control for in vitro studies.[1][2]
Quantitative Selectivity Data
The selectivity of this compound has been rigorously assessed against a panel of proteases and a wide array of G-protein coupled receptors (GPCRs). The data are summarized below for clear comparison.
Table 1: Potency and Selectivity against Human Chymase and Cathepsin G
| Target | IC50 (nM) | Selectivity vs. Cathepsin G | Negative Control (BI-1829) IC50 (nM) |
| Human Chymase (CMA1) | 0.4[1][2] | >100-fold | 850[1][2] |
| Cathepsin G (CTSG) | 110[1][3] | - | Not available |
Table 2: Protease Panel Selectivity Screen
This compound was screened at a concentration of 10 µM against a panel of 37 proteases. The only significant off-target inhibition observed was against Cathepsin G.[1][2]
| Panel | Number of Targets | This compound Concentration | Results |
| Eurofins Protease Panel | 37 | 10 µM | Inhibition >50% observed only for Chymase and Cathepsin G.[1] |
Table 3: GPCR Selectivity Screen (PRESTO-Tango Assay)
A comprehensive screen against 315 GPCRs was conducted using the PRESTO-Tango β-arrestin recruitment assay.[1]
| Panel | Number of Targets | This compound Concentration | Significant Inhibition (>50%) |
| Psychoactive Drug Screening Program (PDSP) | 315 | 10 µM | Kappa Opioid Receptor (KOR): 96%5-HT1D Receptor: 53%[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the typical experimental protocols used to generate the selectivity data for this compound.
Human Chymase Enzymatic Assay (Representative Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound against recombinant human chymase.
Materials:
-
Recombinant Human Chymase (CMA1)
-
Fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)
-
This compound and control compounds
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Serially dilute this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant human chymase in assay buffer to the desired working concentration.
-
Assay Reaction: a. Add a small volume of the diluted compounds to the assay plate wells. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Protease Selectivity Panel (General Methodology)
Screening against a panel of proteases is essential to determine the selectivity of an inhibitor. The following outlines a general workflow for such a screen.
Methodology: A panel of purified, recombinant proteases is utilized. The activity of each protease is measured in the presence of a fixed concentration of the test compound (for this compound, 10 µM was used). The specific substrates and buffer conditions are optimized for each individual protease in the panel. The percent inhibition of each protease's activity by the test compound is calculated.
PRESTO-Tango GPCR β-Arrestin Recruitment Assay (Representative Protocol)
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs by measuring β-arrestin recruitment.[4][5]
Principle: This assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Upon ligand binding and receptor activation, β-arrestin (fused to TEV protease) is recruited to the GPCR. This brings the TEV protease in proximity to its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
Procedure:
-
Cell Culture and Transfection: HTLA cells, which contain a luciferase reporter gene under the control of a tetracycline-responsive element, are plated in 384-well plates.[4][6] Each well is transfected with a plasmid encoding a specific GPCR-TEV-transcription factor fusion construct from the PRESTO-Tango library.
-
Compound Addition: The test compound (this compound) is added to the cells at the desired concentration (10 µM).
-
Incubation: The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.[4]
-
Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal in the presence of the test compound is compared to a vehicle control to determine the percent inhibition or activation for each GPCR target.
Visualizations
Diagrams are provided to illustrate the signaling pathway of chymase and the experimental workflow for selectivity profiling.
Chymase Signaling Pathway
Experimental Workflow for this compound Selectivity Profiling
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. m.youtube.com [m.youtube.com]
Chymase in Ophthalmic Pathologies: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is emerging as a significant contributor to the pathogenesis of a spectrum of ophthalmic diseases. Beyond its classical role in the renin-angiotensin system (RAS), where it serves as a key enzyme in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II, chymase is increasingly implicated in ocular inflammation, tissue remodeling, and fibrosis. This technical guide provides an in-depth exploration of the involvement of chymase in various eye diseases, including diabetic retinopathy, glaucoma, age-related macular degeneration, uveitis, vernal keratoconjunctivitis, and dry eye disease. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of current knowledge, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into chymase as a therapeutic target in ophthalmology.
Introduction: The Multifaceted Role of Chymase in the Eye
The eye, a complex and immunologically distinct organ, is susceptible to a range of pathologies characterized by inflammation, neovascularization, and fibrosis. Mast cells, long recognized for their role in allergic responses, are resident in various ocular tissues, including the conjunctiva, choroid, and uvea. Upon activation, these cells degranulate, releasing a host of potent mediators, with chymase being a prominent component.
Ocular chymase activity contributes to the local production of angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system.[1] This localized RAS activation is independent of the systemic circulation and has been shown to play a critical role in the pathophysiology of several eye diseases. Ang II can promote inflammation, increase vascular permeability, stimulate the expression of vascular endothelial growth factor (VEGF), and drive fibrotic processes, all of which are hallmarks of various retinopathies and other ocular disorders.[1]
Furthermore, chymase possesses a broader substrate specificity, enabling it to activate other crucial signaling molecules and enzymes involved in tissue remodeling. This includes the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are pivotal in the breakdown and restructuring of the extracellular matrix.[2][3][4] The dysregulation of these processes by chymase can lead to the pathological changes observed in chronic ophthalmic diseases. This guide will delve into the specific roles of chymase in distinct ocular conditions, providing the necessary technical details to empower further research and therapeutic development.
Chymase in Key Ophthalmic Diseases
Diabetic Retinopathy
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature. Evidence strongly suggests the involvement of chymase in the pathogenesis of DR.
Quantitative Data:
| Ophthalmic Disease | Sample Type | Patient Group | Chymase Activity (mean ± SEM/SD) | Control Group | Chymase Activity (mean ± SEM/SD) | Reference |
| Proliferative Diabetic Retinopathy (PDR) | Vitreous Fluid | PDR Patients (n=11) | 0.70 ± 0.16 fmol/min/mg protein | Non-diabetic Patients (n=11) | 0.35 ± 0.06 fmol/min/mg protein | [5] |
| Proliferative Diabetic Retinopathy (PDR) | Vitreous Fluid | PDR Patients (n=14) | 0.06 ± 0.04 mU/mg protein | - | - | [6] |
Signaling Pathways:
In diabetic retinopathy, hyperglycemia leads to the formation of advanced glycation end products (AGEs) and increased oxidative stress, which can activate mast cells in the retina. The released chymase contributes to the local conversion of angiotensin I to angiotensin II. Ang II, acting through its type 1 receptor (AT1R), triggers a cascade of downstream signaling events. This includes the activation of protein kinase C (PKC) and the MAP kinase pathway, leading to increased production of VEGF, a key driver of vascular permeability and neovascularization. Furthermore, chymase can directly activate TGF-β, which, through the Smad signaling pathway, promotes the expression of profibrotic genes, leading to basement membrane thickening and retinal fibrosis. Chymase can also activate MMPs, contributing to the breakdown of the extracellular matrix and facilitating vascular leakage and remodeling.[1]
Glaucoma
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP). Chymase is implicated in the fibrotic processes that can impede aqueous humor outflow and contribute to increased IOP, as well as in the wound healing response following glaucoma surgery.
Signaling Pathways:
In the context of glaucoma, particularly after filtering surgery, tissue injury triggers an inflammatory and wound healing response. Mast cells in the conjunctiva and sclera become activated and release chymase. Chymase contributes to scar formation by promoting the conversion of angiotensin I to angiotensin II, which in turn stimulates fibroblast proliferation and extracellular matrix deposition through the TGF-β/Smad pathway. This can lead to the failure of the filtration bleb. Chymase inhibitors are being investigated as a potential therapy to prevent this post-surgical scarring.[7]
Age-Related Macular Degeneration (AMD)
AMD is a leading cause of vision loss in the elderly, characterized by the degeneration of the macula. Both "dry" (atrophic) and "wet" (neovascular) forms of AMD involve inflammatory processes where mast cells and chymase are thought to play a role.
Signaling Pathways:
In AMD, chronic inflammation and oxidative stress in the retinal pigment epithelium (RPE) and choroid can lead to mast cell activation. The release of chymase contributes to the local inflammatory environment. In wet AMD, chymase-generated Ang II can promote choroidal neovascularization (CNV) through the upregulation of VEGF. Chymase can also activate MMPs, which degrade the extracellular matrix of Bruch's membrane, facilitating the growth of new, leaky blood vessels from the choroid into the subretinal space.
Uveitis
Uveitis is an inflammatory condition affecting the uveal tract (iris, ciliary body, and choroid). Experimental autoimmune uveitis (EAU) is a common animal model used to study this disease. Mast cell degranulation and the release of inflammatory mediators, including chymase, are key events in the pathogenesis of uveitis.
Vernal Keratoconjunctivitis (VKC)
VKC is a severe, chronic allergic inflammation of the ocular surface. It is characterized by intense itching, photophobia, and the presence of giant papillae on the upper tarsal conjunctiva. Mast cells are central to the allergic inflammatory cascade in VKC.
Quantitative Data:
| Ophthalmic Disease | Sample Type | Patient Group | Chymase Activity (mean ± SD) | Control Group | Chymase Activity (mean ± SD) | Reference |
| Mild VKC | Tears | Mild VKC Patients (n=13) | 0.23 ± 0.07 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |
| Moderate VKC | Tears | Moderate VKC Patients (n=18) | 0.68 ± 0.22 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |
| Severe VKC | Tears | Severe VKC Patients (n=7) | 1.91 ± 0.71 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |
Signaling Pathways:
In VKC, allergen exposure triggers the cross-linking of IgE on the surface of conjunctival mast cells, leading to their degranulation and the release of chymase, histamine, and other inflammatory mediators. Chymase contributes to the inflammatory response and tissue remodeling that leads to the formation of giant papillae. It can cause apoptosis of conjunctival epithelial cells by degrading fibronectin, leading to a breakdown of the epithelial barrier.[9] Chymase also activates MMP-9, which can further degrade the extracellular matrix.[10]
Dry Eye Disease
Dry eye disease is a multifactorial condition of the tears and ocular surface that results in symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Inflammation is a key component of dry eye disease, and mast cells are involved in this inflammatory process. Upon activation, mast cells in the conjunctiva release mediators like histamine, tryptase, and chymase, which can degrade extracellular matrix components and contribute to the inflammatory cycle.[11]
Experimental Protocols
Chymase Activity Assay in Ocular Fluids
This protocol is adapted for the measurement of chymase activity in human vitreous fluid.[5]
Materials:
-
Vitreous fluid samples
-
Chymase inhibitor (e.g., chymostatin, 50 µM)
-
Radiolabelled 125I-Angiotensin I
-
Reaction buffer (specific composition should be optimized, but a Tris-HCl or similar buffer at physiological pH is a common starting point)
-
1% Phosphoric acid
-
Scintillation counter or gamma counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation: Collect vitreous samples during vitreoretinal surgery and immediately freeze at -80°C until the assay is performed. Thaw samples on ice before use.
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the vitreous sample with or without the chymase inhibitor (chymostatin, 50 µM) for a specified time (e.g., 15-30 minutes) at room temperature to ensure inhibition.
-
Initiation of Reaction: Add radiolabelled 125I-Ang I to the reaction mixture to a final concentration that should be determined based on the expected enzyme activity and specific activity of the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding 1% phosphoric acid.
-
Separation and Quantification: Centrifuge the samples to pellet any precipitates. The generation of 125I-Ang II product from 125I-Ang I by chymase is measured using a scintillation or gamma counter. The separation of product from substrate may require a chromatographic step (e.g., HPLC) for precise quantification.
-
Protein Normalization: Determine the total protein concentration of each vitreous sample using a standard protein assay.
-
Calculation: Express chymase activity as fmol of Ang II formed per minute per mg of protein.
References
- 1. Role of Tissue Renin-angiotensin System and the Chymase/angiotensin-(1-12) Axis in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Mast-Cell-Derived Chymase in the Lacrimal Glands of Patients with IgG4-Related Ophthalmic Disease | MDPI [mdpi.com]
- 3. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase-mediated intestinal epithelial permeability is regulated by a protease-activating receptor/matrix metalloproteinase-2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Measurement of activities in two different angiotensin II generating systems, chymase and angiotensin-converting enzyme, in the vitreous fluid of vitreoretinal diseases: a possible involvement of chymase in the pathogenesis of macular hole patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molvis.org [molvis.org]
- 8. Tear chymase in vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mast cell chymase induces conjunctival epithelial cell apoptosis by a mechanism involving degradation of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteases and Their Potential Role as Biomarkers and Drug Targets in Dry Eye Disease and Ocular Surface Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
BI-1942: A Potent and Selective Chemical Probe for Interrogating Chymase Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-1942 is a highly potent and selective small-molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1] Notably, it is a key enzyme in the renin-angiotensin system (RAS), generating angiotensin II (Ang II) from angiotensin I, a function independent of the angiotensin-converting enzyme (ACE).[1][3] Furthermore, chymase is involved in the activation of transforming growth factor-β (TGF-β), matrix metalloproteinases (MMPs), and various cytokines, implicating it in tissue remodeling, inflammation, and fibrosis.[1] The diverse roles of chymase in cardiovascular and inflammatory diseases have made it an attractive therapeutic target. This guide provides a comprehensive overview of this compound as a chemical probe to facilitate the investigation of chymase biology and its potential as a drug target.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its designated negative control, BI-1829.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | BI-1829 (Negative Control) | Reference |
| Human Chymase IC50 | 0.4 nM | 850 nM | [1][2] |
| Cathepsin G IC50 | 110 nM | Not Reported | [1] |
| Selectivity (Cathepsin G/Chymase) | >100-fold | Not Applicable | [1] |
| Angiotensin II Formation (Human Plasma) IC50 | 198 nM | Not Reported |
Table 2: Off-Target Selectivity Profile of this compound
| Target Family | Screening Panel | Results | Reference |
| Proteases | Eurofins Protease Panel (37 proteases @ 10 µM) | Only significant inhibition of chymase and cathepsin G | [1] |
| GPCRs | PRESTO-TANGO (315 targets @ 10 µM) | Significant inhibition of KOR (96%) and 5-HT1D (53%) | [1] |
| GPCRs | Donated Chemical Probes Panel | One off-target: HTR1D (Ki = 1130.61 nM) | |
| General Safety | Eurofins SafetyScreen (44 targets @ 10 µM) | Clean |
Note on GPCR Selectivity: There is a discrepancy in the reported off-target effects on G-protein-coupled receptors (GPCRs). One source reports significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D serotonin (B10506) receptor, while another indicates a clean profile with only a weak interaction at the HTR1D (5-HT1D) receptor. Researchers should consider these potential off-target effects in their experimental design and interpretation.
Table 3: Physicochemical and In Vitro DMPK Properties of this compound
| Property | Value | Reference |
| Molecular Weight (Da) | 434.5 | [1] |
| Solubility @ pH 7.4 (µg/mL) | >93 | [1] |
| Solubility @ pH 4.5 (µg/mL) | 50 | [1] |
| Human Plasma Protein Binding (%) | 97.3 | [1] |
| Microsomal Stability (Human/Mouse/Rat) | <30% of hepatic blood flow | [1] |
| Recommended Cellular Concentration | 100 nM |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways involving chymase and the experimental workflow for characterizing a chemical probe like this compound are provided below.
Caption: Chymase signaling cascade and point of intervention by this compound.
Caption: Experimental workflow for the validation of this compound as a chemical probe.
Experimental Protocols
The following are detailed methodologies for key experiments based on the primary literature and established assay principles. While the full experimental details from the primary publication for this compound were not publicly available, these protocols represent the standard methods used for such characterizations.
Protocol 1: Human Chymase Inhibition Assay (Colorimetric)
This assay determines the in vitro potency of this compound against purified human chymase.
Materials:
-
Recombinant Human Chymase (CMA1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
This compound and BI-1829 (dissolved in 100% DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and BI-1829 in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.
-
Assay Plate Setup:
-
Add 2 µL of diluted compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 5 µL of recombinant human chymase solution (final concentration ~1-5 nM) to all wells except the "no enzyme" control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 5 µL of the substrate solution (Suc-AAPF-pNA, final concentration ~100 µM) to all wells to start the reaction.
-
Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cathepsin G Inhibition Assay (Colorimetric)
This assay is performed to determine the selectivity of this compound against a closely related serine protease.
Materials:
-
Recombinant Human Cathepsin G
-
Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% (v/v) Tween-20
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
This compound (dissolved in 100% DMSO)
-
96-well microplate
-
Microplate reader
Procedure: The procedure is analogous to the chymase inhibition assay, with the following modifications:
-
Use recombinant human Cathepsin G instead of chymase.
-
The final concentration of Cathepsin G is typically in the range of 10-20 nM.
-
The assay buffer composition is adjusted as indicated above.
Protocol 3: Angiotensin II Formation Assay in Human Plasma
This assay measures the ability of this compound to inhibit the endogenous chymase activity in a complex biological matrix.
Materials:
-
Human plasma (collected with heparin or citrate)
-
Angiotensin I (human)
-
This compound (dissolved in DMSO)
-
ACE inhibitor (e.g., captopril) to block Ang II formation by ACE
-
Reaction termination solution (e.g., ice-cold ethanol (B145695) with an internal standard)
-
LC-MS/MS system for Ang II quantification
Procedure:
-
Plasma Preparation: Thaw frozen human plasma on ice.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, mix plasma with the ACE inhibitor and varying concentrations of this compound or DMSO (control). Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add Angiotensin I (final concentration ~1 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Sample Preparation: Stop the reaction by adding 2-3 volumes of ice-cold ethanol. Vortex and centrifuge to precipitate proteins.
-
Quantification: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of Angiotensin II formed.
-
Data Analysis: Calculate the percent inhibition of Ang II formation at each this compound concentration compared to the DMSO control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of chymase. Its high potency and selectivity for human chymase make it suitable for a wide range of in vitro and cell-based assays. The availability of a structurally related but significantly less potent negative control, BI-1829, further strengthens its utility as a chemical probe. While there is currently no in vivo data available for this compound, its well-characterized in vitro profile provides a solid foundation for future studies. Researchers employing this compound should be mindful of the potential off-target effects on certain GPCRs at higher concentrations and design their experiments accordingly. This technical guide provides the necessary data and protocols to enable the effective use of this compound in advancing our understanding of chymase-mediated pathologies.
References
The Therapeutic Potential of Chymase Inhibition in Fibrosis: A Technical Guide on the Core Functions of BI-1942
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure, representing a significant unmet medical need. Mast cell-derived chymase has emerged as a key mediator in the pathogenesis of fibrosis across various organs, including the heart, lungs, kidneys, and liver. This technical guide explores the function of chymase in fibrosis and the therapeutic potential of its inhibition, with a focus on BI-1942, a highly potent and selective chymase inhibitor. While public domain data on the specific application of this compound in fibrosis is limited, its biochemical profile makes it an important tool for investigating the role of chymase in fibrotic diseases. This document will detail the core mechanisms of chymase in promoting fibrosis, summarize preclinical evidence from other chymase inhibitors, and provide exemplary experimental protocols for evaluating such compounds.
Introduction to this compound: A Potent Chymase Inhibitor
This compound is a small molecule inhibitor of human chymase with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2] It demonstrates over 100-fold selectivity against Cathepsin G, another protease.[1][2] Boehringer Ingelheim has made this compound available through its opnMe portal for in vitro research purposes.[1][2] Although there is no specific publicly available data on the in vivo use of this compound in fibrosis models, its potency and selectivity make it a valuable research tool for elucidating the role of chymase in fibrotic pathways.
The Role of Chymase in the Pathogenesis of Fibrosis
Chymase is a serine protease predominantly stored in the secretory granules of mast cells.[1][2] Upon tissue injury or inflammation, mast cells degranulate, releasing active chymase into the extracellular space where it contributes to tissue remodeling and fibrosis through several key mechanisms.[3][4]
Activation of Transforming Growth Factor-β1 (TGF-β1)
TGF-β1 is a central pro-fibrotic cytokine.[5][6] It is secreted in a latent form, non-covalently bound to the Latency-Associated Peptide (LAP).[7] Chymase can directly cleave this complex, releasing active TGF-β1, which then binds to its receptors on fibroblasts.[7] This initiates a signaling cascade through Smad proteins (Smad2/3), leading to the transcription of genes involved in fibrosis, including those for collagens and other extracellular matrix (ECM) components.[5][6] Studies have shown that chymase-induced fibroblast proliferation and collagen synthesis are mediated by this TGF-β1/Smad pathway.[5]
Generation of Angiotensin II (Ang II)
Chymase provides an alternative, angiotensin-converting enzyme (ACE)-independent pathway for the generation of Angiotensin II (Ang II) from Angiotensin I. In tissues like the heart, chymase is a major contributor to Ang II production. Ang II, a potent vasoconstrictor, also exerts significant pro-fibrotic effects by stimulating fibroblast proliferation, ECM production, and the expression of other pro-fibrotic factors like TGF-β1.[3]
Activation of Matrix Metalloproteinases (MMPs)
Chymase can activate pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-9, into their active forms. While MMPs are typically involved in ECM degradation, their dysregulation can contribute to pathological tissue remodeling.[4] In certain contexts, chymase-activated MMP-9 has been linked to inflammatory cell infiltration and the progression of fibrosis.
Signaling Pathways in Chymase-Mediated Fibrosis
The following diagram illustrates the central role of chymase in activating pro-fibrotic signaling pathways.
Caption: Core signaling pathways activated by chymase leading to fibrosis.
Preclinical Evidence for Chymase Inhibition in Fibrosis
While specific preclinical data for this compound in fibrosis is not publicly available, numerous studies with other chymase inhibitors have demonstrated anti-fibrotic effects in various animal models. These findings provide a strong rationale for the therapeutic potential of this drug class.
| Chymase Inhibitor | Animal Model | Organ | Key Anti-fibrotic Findings | Reference(s) |
| SUNC8257 | Tachycardia-induced heart failure | Heart | Decreased cardiac Ang II levels, suppressed collagen I & III and TGF-β mRNA, and reduced interstitial fibrosis. | |
| NK3201 | Myocardial infarction (ligation of LAD) | Heart | Reduced fibrotic area and lowered mRNA levels of collagen I and III in the non-infarcted myocardium. | |
| TY-51469 | Unilateral ischemia-reperfusion injury | Kidney | Suppressed fibrosis formation, and inhibited renal chymase and TGF-β1 expression. | |
| Chymase Inhibitor | Carbon tetrachloride (CCl4)-induced cirrhosis | Liver | Prevented the progression to cirrhosis, reduced portal pressure, and decreased tissue Ang II content. | |
| Chymase Inhibitor | High-fat, high-cholesterol diet-induced NASH | Liver | Prevented hepatic steatosis, fibrosis, and inflammation; attenuated increases in Ang II, MMP-9, and TGF-β. |
Experimental Protocols: Evaluating a Chymase Inhibitor in a Preclinical Model of Pulmonary Fibrosis
The following provides a detailed methodology for a representative preclinical study to evaluate the efficacy of a chymase inhibitor, such as this compound, in a bleomycin-induced pulmonary fibrosis model.
Objective: To assess the anti-fibrotic effects of a chymase inhibitor on key markers of pulmonary fibrosis in a mouse model.
Materials:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Inducing Agent: Bleomycin (B88199) sulfate.
-
Test Compound: Chymase inhibitor (e.g., this compound) dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Sham Control: Sterile saline.
Experimental Design:
-
Animal Groups (n=8-10 per group):
-
Group 1: Sham + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + Chymase Inhibitor (low dose)
-
Group 4: Bleomycin + Chymase Inhibitor (high dose)
-
-
Induction of Fibrosis:
-
Anesthetize mice (e.g., with isoflurane).
-
On day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or sterile saline for the sham group.
-
-
Compound Administration:
-
Administer the chymase inhibitor or vehicle daily via a clinically relevant route (e.g., oral gavage) starting from day 1 until the end of the study (e.g., day 21).
-
-
Monitoring:
-
Monitor body weight and clinical signs of distress throughout the study.
-
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL):
-
Collect BAL fluid to measure total and differential cell counts (macrophages, neutrophils, lymphocytes) as markers of inflammation.
-
Measure total protein concentration in BAL fluid as an indicator of lung injury.
-
-
Histopathology:
-
Harvest lungs and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Masson's trichrome to visualize and quantify collagen deposition.
-
Score lung fibrosis using a semi-quantitative method (e.g., Ashcroft score).
-
-
Biochemical Analysis:
-
Homogenize a portion of the lung tissue.
-
Measure hydroxyproline (B1673980) content as a quantitative marker of total collagen.
-
Measure chymase activity in the lung homogenate to confirm target engagement.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract RNA from lung tissue.
-
Analyze the expression of key pro-fibrotic genes, such as Col1a1, Acta2 (α-SMA), and Tgf-b1.
-
-
Statistical Analysis:
-
Use one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value of <0.05 is considered statistically significant.
Caption: A generalized workflow for a preclinical fibrosis study.
Conclusion and Future Directions
The accumulation of preclinical evidence strongly implicates chymase as a key driver of fibrotic diseases in multiple organs. Its role in activating potent pro-fibrotic mediators like TGF-β1 and Angiotensin II makes it a compelling therapeutic target. Potent and selective chymase inhibitors, exemplified by this compound, are crucial tools for further dissecting these pathways and have significant potential as anti-fibrotic therapies.
While direct evidence for the efficacy of this compound in fibrosis is not yet in the public domain, the data from other chymase inhibitors in relevant animal models provides a solid foundation for its investigation. Future research should focus on evaluating potent inhibitors like this compound in a range of preclinical fibrosis models to establish in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic relationships. Such studies will be critical in translating the promise of chymase inhibition into a novel therapeutic strategy for patients suffering from fibrotic diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Target validation | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bihealth.org [bihealth.org]
Preliminary Efficacy of BI-1942: An In-Vitro Inhibitor of Human Chymase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro efficacy data for BI-1942, a potent and selective inhibitor of human chymase. The information presented herein is intended to support further investigation into the therapeutic potential of chymase inhibition.
Core Efficacy Data
This compound has demonstrated high potency and selectivity as an inhibitor of human chymase in preliminary in-vitro studies. The key quantitative data from these assessments are summarized below.
| Target Enzyme | Assay Type | Result | Fold Selectivity |
| Human Chymase | IC50 | 0.4 nM | >100-fold vs. Cathepsin G |
| Cathepsin G | IC50 | 110 nM | - |
Table 1: In-vitro inhibitory activity of this compound against human chymase and Cathepsin G.[1]
In addition to its primary target, this compound was screened against a panel of 37 other proteases at a concentration of 10 µM. In this panel, the only other significant interaction observed was with Cathepsin G.[1] A broader screening against 315 G-protein coupled receptors (GPCRs) at 10 µM revealed significant inhibition for only two receptors: the Kappa-opioid receptor (KOR) with 96% inhibition and the 5-HT1D receptor with 53% inhibition.[1]
It is important to note that, to date, there is no available data regarding in-vivo experiments for this compound.[1]
Experimental Protocols
Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human chymase and a panel of other proteases.
-
Methodology: A panel of 37 proteases was utilized for screening. The specific assay format and conditions for the chymase and Cathepsin G IC50 determination are not publicly detailed but would typically involve incubating the recombinant enzyme with a fluorescently labeled substrate in the presence of varying concentrations of this compound. The reduction in substrate cleavage, measured by fluorescence, is then used to calculate the IC50 value.
-
Selectivity Screening: this compound was tested at a concentration of 10 µM against the protease panel to identify off-target inhibition greater than 50%.[1]
GPCR Selectivity Screen (PRESTO-TANGO)
-
Objective: To assess the selectivity of this compound against a broad range of G-protein coupled receptors.
-
Methodology: The PRESTO-TANGO assay, a high-throughput screening platform provided by the Psychoactive Drug Screening Program (PDSP), was used.[1] This assay typically involves engineered cell lines expressing the GPCR of interest fused to a transcription factor. Ligand binding initiates a signaling cascade that leads to the translocation of the transcription factor to the nucleus and the expression of a reporter gene. The level of reporter gene expression is then quantified to determine the activity of the compound at each receptor.
-
Screening Concentration: this compound was tested at a concentration of 10 µM.[1]
Signaling Pathway and Experimental Workflow
Chymase-Mediated Pathophysiology
The following diagram illustrates the role of chymase in cardiovascular processes, which is the rationale for the development of inhibitors like this compound. Chymase, released from mast cells, is involved in the activation of TGF-β, matrix metalloproteases, and cytokines, and plays a role in the formation of angiotensin II.[1]
Caption: Role of chymase in cardiovascular pathophysiology and the inhibitory action of this compound.
General Experimental Workflow for In-Vitro Efficacy Testing
The diagram below outlines a typical workflow for the preliminary in-vitro evaluation of a compound like this compound.
Caption: A generalized workflow for the in-vitro efficacy and selectivity testing of this compound.
References
BI-1942: A Potent and Selective Tool for Interrogating Mast Cell Chymase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract.[1] Upon activation, they release a plethora of biologically active mediators, including histamine, proteases, cytokines, and chemokines, from their cytoplasmic granules in a process known as degranulation.[2] This release of mediators is a key event in the pathophysiology of allergic diseases, such as asthma and atopic dermatitis, as well as in inflammatory responses and tissue remodeling.[2][3]
A major constituent of mast cell secretory granules is chymase, a chymotrypsin-like serine protease.[4][5] When released into the local tissue following mast cell stimulation, chymase can enzymatically process a variety of substrates, contributing to the activation of transforming growth factor-β (TGF-β), matrix metalloproteases, and cytokines.[4][6] Given its significant role in mast cell-mediated pathologies, chymase has emerged as a promising therapeutic target.
This technical guide focuses on BI-1942, a highly potent and selective inhibitor of human chymase.[4][5] Developed as a chemical probe, this compound provides the scientific community with a valuable tool to investigate the biological functions of chymase in vitro and to explore its role in mast cell-related research.[4] This document will detail the quantitative data available for this compound, outline the key signaling pathways involving chymase, and provide comprehensive experimental protocols for its use in mast cell research.
Quantitative Data on this compound
The efficacy and selectivity of a chemical probe are paramount to its utility in research. This compound has been characterized by its high potency against human chymase and its selectivity over other proteases. The following tables summarize the available quantitative data for this compound and its structurally related negative control, BI-1829.
Table 1: In Vitro Potency of this compound and Negative Control BI-1829 against Human Chymase
| Compound | Target | IC50 (nM) | Description |
| This compound | Human Chymase | 0.4 | A highly potent inhibitor suitable for in vitro studies.[4][6] |
| BI-1829 | Human Chymase | 850 | A structurally related compound with significantly weaker inhibition, serving as a suitable negative control.[4] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Human Chymase | Notes |
| Cathepsin G | 110 | >100-fold | This compound was tested against a panel of 37 proteases at 10 µM and only showed significant activity against chymase and Cathepsin G.[4][6] |
| KOR (Kappa Opioid Receptor) | - | - | Significant inhibition (96%) observed at 10 µM in a screen of 315 GPCRs.[4][6] |
| 5-HT1D (Serotonin Receptor 1D) | - | - | Moderate inhibition (53%) observed at 10 µM in a screen of 315 GPCRs.[4][6] |
Note: As of the latest available information, specific quantitative data on the direct effects of this compound on mast cell degranulation or cytokine release from cellular assays have not been published in the public domain. The data presented here reflects the biochemical potency and selectivity of the compound.
Chymase Signaling Pathway
Upon release from activated mast cells, chymase plays a significant role in tissue remodeling and inflammation, partly through the activation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[4][7] Chymase can cleave latent TGF-β1, releasing its active form, which then binds to its receptors on target cells, such as fibroblasts.[4][7] This initiates an intracellular signaling cascade mediated by Smad proteins, leading to the transcription of genes involved in extracellular matrix production, such as collagens.[4][7]
Caption: Chymase-mediated activation of the TGF-β1/Smads signaling pathway.
Experimental Protocols for Mast Cell Research Using this compound
This compound can be employed in various in vitro assays to investigate the role of chymase in mast cell functions. Below are detailed protocols for a mast cell degranulation assay and a chymase enzymatic activity assay, adapted for the use of this compound as an inhibitor.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules along with histamine.[2][8]
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Cell culture medium (e.g., RPMI, DMEM)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-BSA) or other stimulant
-
This compound and negative control BI-1829 (dissolved in DMSO)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
Triton X-100
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Inhibitor Treatment:
-
Wash the cells three times with HEPES buffer to remove excess IgE.[8]
-
Pre-incubate the cells with various concentrations of this compound, BI-1829, or vehicle control (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Induce degranulation by adding the antigen or other stimulant to the wells.
-
Include control wells:
-
Negative Control (Spontaneous Release): Add buffer instead of stimulant.
-
Positive Control (Maximum Release): Add stimulant without any inhibitor.
-
Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.[2]
-
-
Incubate the plate for 1 hour at 37°C.[2]
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[2]
-
Add the pNAG substrate solution to each well containing the supernatant.[2]
-
Incubate at 37°C for 1-2 hours.[2]
-
Stop the reaction by adding the stop buffer.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine its IC50 for degranulation.
-
Human Chymase Enzymatic Activity Assay
This assay directly measures the enzymatic activity of chymase and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human chymase
-
Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)
-
Fluorogenic or colorimetric chymase substrate (e.g., SUC-Ala-Ala-Pro-Phe-AMC or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
This compound and negative control BI-1829 (dissolved in DMSO)
-
96-well plates (black plates for fluorescent substrates)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Assay Preparation:
-
Prepare a working solution of recombinant human chymase in assay buffer.
-
Prepare a working solution of the chymase substrate in assay buffer.
-
Prepare serial dilutions of this compound and BI-1829 in assay buffer.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the chymase solution to each well.
-
Add the different concentrations of this compound, BI-1829, or vehicle control to the respective wells.
-
Incubate at room temperature or 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chymase substrate to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence or absorbance over time in a kinetic mode. The rate of the reaction is proportional to the chymase activity.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on mast cell degranulation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. eubopen.org [eubopen.org]
- 3. Target validation | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical probes | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KITD816V mutation in blood for the diagnostic screening of systemic mastocytosis and mast cell activation syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BI-1942: A Potent and Selective Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and in vitro assay protocols for BI-1942, a highly potent and selective inhibitor of human chymase. This compound is a valuable chemical probe for studying the physiological and pathological roles of chymase in vitro.[1][2] These protocols are intended for researchers in academia and the pharmaceutical industry engaged in cardiovascular research, inflammation, and drug discovery. Included are a summary of the inhibitor's activity, a detailed biochemical assay protocol for determining chymase inhibition, and representations of the relevant biological pathways and experimental workflows.
Introduction
Human chymase (EC 3.4.21.39) is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell degranulation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1][2] Notably, chymase is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II, independently of the angiotensin-converting enzyme (ACE). Chymase is also involved in the activation of transforming growth factor-β (TGF-β), matrix metalloproteases (MMPs), and cytokines, implicating it in tissue remodeling, inflammation, and cardiovascular diseases such as heart failure and atherosclerosis.[1][2][3]
This compound is a potent inhibitor of human chymase with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2][4] It demonstrates high selectivity, being over 100-fold more selective for chymase than for the related protease Cathepsin G.[1][2] For in vitro experiments, the structurally related compound BI-1829, which has a significantly weaker inhibitory effect on chymase (IC50 = 850 nM), is recommended as a negative control.[1][2] These characteristics make this compound an excellent tool for elucidating the specific functions of chymase in biological systems.
Data Presentation
The inhibitory activity of this compound and its negative control, BI-1829, against human chymase and Cathepsin G are summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity (fold) vs. Cathepsin G |
| This compound | Human Chymase | 0.4[1][2][4] | >100[1][2] |
| Cathepsin G | 110[1] | - | |
| BI-1829 | Human Chymase | 850[1][2] | - |
Signaling Pathway
The following diagram illustrates the central role of chymase in the renin-angiotensin system and its influence on other signaling molecules. This compound acts by directly inhibiting chymase activity, thereby blocking these downstream effects.
Experimental Protocols
This section details a representative in vitro biochemical assay to determine the inhibitory activity of this compound against human chymase. This protocol is based on a fluorogenic substrate assay.
Biochemical Assay for Chymase Inhibition
Objective: To determine the IC50 value of this compound for human chymase by measuring the reduction in cleavage of a fluorogenic substrate.
Materials and Reagents:
-
Recombinant Human Chymase (e.g., R&D Systems, Cat# 4099-SE)
-
Fluorogenic Substrate: Suc-Ala-Ala-Pro-Phe-AMC (e.g., Bachem, Cat# I-1465)
-
This compound
-
BI-1829 (Negative Control)
-
Chymostatin (B1668925) (Positive Control Inhibitor)
-
Assay Buffer: 20 mM Tris, 2 M KCl, 0.02% (v/v) Triton X-100, pH 9.0
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well microplate (e.g., Nunc F16 Black Maxisorp)
-
Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Reconstitute and dilute the recombinant human chymase in Assay Buffer to a final concentration of 2 µg/mL.
-
Prepare a 10 mM stock solution of the fluorogenic substrate (Suc-Ala-Ala-Pro-Phe-AMC) in DMSO. Dilute this stock in Assay Buffer to a working concentration of 200 µM.
-
Prepare stock solutions of this compound, BI-1829, and chymostatin in DMSO. Create a serial dilution series of the inhibitors in DMSO, and then dilute these into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.
-
-
Assay Protocol:
-
To the wells of a black 96-well microplate, add 50 µL of the 2 µg/mL chymase solution.
-
Add the desired volume of the diluted inhibitor solutions (this compound, BI-1829, or controls) to the respective wells. For vehicle control wells, add the same volume of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Pre-incubate the enzyme and inhibitors at room temperature for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM substrate solution to each well. The final substrate concentration will be 100 µM.
-
Immediately place the plate in a fluorescent plate reader.
-
-
Measurement:
-
Measure the increase in fluorescence in kinetic mode for at least 5 minutes, with readings taken every 20-30 seconds.[5] The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
References
Application Notes and Protocols for BI-1942 in Cardiac Fibroblast Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of most cardiac pathologies and leads to ventricular stiffening and dysfunction.[1][2] Chymase, a serine protease primarily found in mast cells, has emerged as a key player in the fibrotic process.[3][4] It contributes to the conversion of angiotensin I to the potent profibrotic factor angiotensin II and can also activate transforming growth factor-beta 1 (TGF-β1), a central mediator of fibrosis.[4][5][6] BI-1942 is a highly potent and selective inhibitor of human chymase, making it a valuable tool for investigating the role of chymase in cardiac fibroblast activation and for exploring its therapeutic potential in cardiac fibrosis.[5][7]
These application notes provide detailed protocols for utilizing this compound in primary cardiac fibroblast cultures to assess its impact on key profibrotic processes, including proliferation, collagen synthesis, and myofibroblast differentiation.
Product Information
| Compound | Target | IC₅₀ | Recommended Cellular Concentration | Negative Control | Negative Control IC₅₀ |
| This compound | Human Chymase (CMA1)[5][7] | 0.4 nM[7] | 10-100 nM (optimization recommended)[5] | BI-1829[7] | 850 nM[7] |
Key Signaling Pathway: Chymase and Cardiac Fibroblast Activation
Chymase plays a significant role in cardiac fibroblast activation and subsequent fibrosis through the TGF-β1/Smad signaling pathway.[5] Upon release, chymase can activate latent TGF-β1, which then binds to its receptor on cardiac fibroblasts.[6] This initiates a signaling cascade involving the phosphorylation of Smad2/3, leading to their translocation to the nucleus and the transcription of profibrotic genes.[5][8] This results in increased proliferation, collagen synthesis, and differentiation of fibroblasts into contractile myofibroblasts.[5]
Caption: Chymase-mediated activation of TGF-β1 signaling in cardiac fibroblasts.
Experimental Protocols
Isolation and Culture of Primary Cardiac Fibroblasts
This protocol describes the isolation of cardiac fibroblasts from adult rat ventricles.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Percoll
Procedure:
-
Euthanize the rat according to institutional guidelines and excise the heart under sterile conditions.
-
Wash the heart with ice-cold PBS to remove excess blood.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with Collagenase Type II solution with gentle agitation at 37°C.
-
Neutralize the collagenase with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.
-
After 90 minutes, non-adherent cells (cardiomyocytes) are removed by gentle washing with PBS. The adherent cells are primarily cardiac fibroblasts.
-
Culture the fibroblasts in DMEM with 10% FBS and passage when they reach 80-90% confluency. Use cells between passages 2 and 4 for experiments.
Experimental Workflow for Studying the Effect of this compound
Caption: General experimental workflow for assessing the effects of this compound.
Cardiac Fibroblast Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cardiac fibroblasts
-
96-well plates
-
This compound and BI-1829
-
Profibrotic stimulus (e.g., TGF-β1 at 10 ng/mL)
-
BrdU Labeling and Detection Kit
Procedure:
-
Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, serum-starve the cells for another 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or BI-1829 (1 µM) for 1 hour.
-
Stimulate the cells with a profibrotic agent for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix the cells, and detect BrdU incorporation according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Expected Outcome: this compound is expected to inhibit profibrotic agent-induced proliferation of cardiac fibroblasts in a dose-dependent manner.
Collagen Synthesis Assay ([³H]-Proline Incorporation)
This assay measures the synthesis of new collagen by quantifying the incorporation of radioactive proline.
Materials:
-
Cardiac fibroblasts
-
24-well plates
-
This compound and BI-1829
-
Profibrotic stimulus (e.g., Angiotensin II at 1 µM)
-
[³H]-Proline
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed cardiac fibroblasts in a 24-well plate.
-
At 80% confluency, serum-starve the cells for 24 hours.
-
Pre-treat with this compound or BI-1829 for 1 hour.
-
Stimulate with a profibrotic agent in the presence of [³H]-Proline for 24-48 hours.
-
Wash the cells with PBS and precipitate the protein with cold 10% TCA.
-
Wash the precipitate with 5% TCA to remove unincorporated [³H]-Proline.
-
Solubilize the protein and measure the radioactivity using a scintillation counter.
Expected Outcome: this compound should reduce the profibrotic agent-induced increase in [³H]-Proline incorporation, indicating decreased collagen synthesis.
Myofibroblast Differentiation Assay (α-SMA Expression)
This assay assesses the differentiation of fibroblasts into myofibroblasts by measuring the expression of alpha-smooth muscle actin (α-SMA).[9][10][11]
Materials:
-
Cardiac fibroblasts
-
Glass coverslips in 12-well plates
-
This compound and BI-1829
-
Profibrotic stimulus (e.g., TGF-β1 at 10 ng/mL)
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cardiac fibroblasts on glass coverslips.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound or BI-1829 for 1 hour.
-
Stimulate with a profibrotic agent for 48 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.
Expected Outcome: this compound is anticipated to decrease the number of α-SMA positive cells and the intensity of α-SMA stress fibers induced by the profibrotic stimulus.
Data Presentation
Table 1: Effect of this compound on Cardiac Fibroblast Proliferation (BrdU Incorporation)
| Treatment | Concentration | Absorbance (OD 450nm) ± SD | % Inhibition |
| Vehicle Control | - | Value | 0% |
| Profibrotic Stimulus | e.g., 10 ng/mL TGF-β1 | Value | - |
| This compound + Stimulus | 1 nM | Value | Value |
| This compound + Stimulus | 10 nM | Value | Value |
| This compound + Stimulus | 100 nM | Value | Value |
| BI-1829 + Stimulus | 1 µM | Value | Value |
Table 2: Effect of this compound on Collagen Synthesis ([³H]-Proline Incorporation)
| Treatment | Concentration | CPM ± SD | % Inhibition |
| Vehicle Control | - | Value | 0% |
| Profibrotic Stimulus | e.g., 1 µM Ang II | Value | - |
| This compound + Stimulus | 1 nM | Value | Value |
| This compound + Stimulus | 10 nM | Value | Value |
| This compound + Stimulus | 100 nM | Value | Value |
| BI-1829 + Stimulus | 1 µM | Value | Value |
Table 3: Effect of this compound on Myofibroblast Differentiation (α-SMA Expression)
| Treatment | Concentration | % α-SMA Positive Cells ± SD | % Inhibition |
| Vehicle Control | - | Value | 0% |
| Profibrotic Stimulus | e.g., 10 ng/mL TGF-β1 | Value | - |
| This compound + Stimulus | 1 nM | Value | Value |
| This compound + Stimulus | 10 nM | Value | Value |
| This compound + Stimulus | 100 nM | Value | Value |
| BI-1829 + Stimulus | 1 µM | Value | Value |
Conclusion
This compound serves as a potent and selective tool to investigate the role of chymase in cardiac fibroblast biology. The provided protocols offer a framework for researchers to study the anti-fibrotic potential of chymase inhibition in a physiologically relevant in vitro setting. Careful dose-response studies are recommended to determine the optimal concentration of this compound for specific experimental conditions. The use of the negative control, BI-1829, is crucial to demonstrate that the observed effects are due to specific chymase inhibition. These studies will contribute to a better understanding of the mechanisms of cardiac fibrosis and may aid in the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Myocardial Fibrosis: Cell Signaling and In Vitro Modeling - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chymase induces profibrotic response via transforming growth factor-beta 1/Smad activation in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Novel Potential Markers of Myofibroblast Differentiation Revealed by Single-Cell RNA Sequencing Analysis of Mesenchymal Stromal Cells in Profibrotic and Adipogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myofibroblast Markers and Microscopy Detection Methods in Cell Culture and Histology | Springer Nature Experiments [experiments.springernature.com]
- 10. Myofibroblast Markers - IHC WORLD [ihcworld.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PD98059 in Retinal Pigment Epithelium (RPE) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal Pigment Epithelium (RPE) cells form a critical monolayer in the outer retina, essential for the function and health of photoreceptors. The dysregulation of RPE cell proliferation is a key factor in the pathogenesis of proliferative vitreoretinopathy (PVR), a sight-threatening condition. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, plays a pivotal role in regulating cell growth, differentiation, and survival. In RPE cells, the activation of the MAPK/ERK pathway is associated with cellular proliferation.
PD98059 is a highly selective, cell-permeable inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1 and ERK2. By preventing the phosphorylation and subsequent activation of ERK, PD98059 effectively blocks the downstream signaling cascade, leading to an arrest of the cell cycle and inhibition of proliferation. These application notes provide detailed protocols for the use of PD98059 in RPE cell culture to study its effects on cell proliferation and signaling.
Mechanism of Action
PD98059 is a non-ATP competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and MEK2. It binds to the inactive form of MEK, preventing its activation by upstream kinases such as Raf. This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2 (also known as p42/p44 MAPK). The inhibition of ERK activation leads to the modulation of downstream transcription factors and cell cycle regulators, ultimately resulting in cell cycle arrest at the G0/G1 phase.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of PD98059 on RPE cells as reported in various studies.
Table 1: Effect of PD98059 on RPE Cell Proliferation
| Cell Type | Treatment Condition | PD98059 Concentration | Observed Effect | Reference |
| Rat RPE Cells | Serum-stimulated | 30 µM | 24% inhibition of cell proliferation. | [3] |
| Human RPE Cells | 10% Fetal Bovine Serum (FBS) stimulated | 25 µM | Significant inhibition of ³H-thymidine incorporation. | [4] |
| Rat RPE Cells | Growth phase in serum-free medium | Dose-dependent | Inhibition of cellular proliferation. | [1][2] |
Table 2: Effect of PD98059 on Cell Signaling in RPE Cells
| Cell Type | Treatment Condition | PD98059 Concentration | Observed Effect | Reference |
| RPE Cells | Serum-stimulated | 20 µM | Blocked ERK1/2 activation (phosphorylation). | [3] |
| Human RPE Cells | 100 ng/ml IGF-1 stimulated | 25 µM | Blocked the phosphorylation of MAPK induced by IGF-1. | [5] |
Experimental Protocols
Protocol 1: Inhibition of RPE Cell Proliferation
This protocol details the steps to assess the inhibitory effect of PD98059 on the proliferation of RPE cells.
Materials:
-
Human or rat RPE cell line (e.g., ARPE-19) or primary RPE cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free or low-serum medium (e.g., DMEM/F-12 with 0.5% FBS)
-
PD98059 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well or 24-well tissue culture plates
-
Reagents for proliferation assay (e.g., MTS reagent, hemocytometer, BrdU labeling reagent)
Procedure:
-
Cell Seeding: Seed RPE cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Culture in complete medium until they reach 50-60% confluency.
-
Cell Synchronization (Optional but Recommended): To synchronize the cell cycle, replace the complete medium with serum-free or low-serum medium and incubate for 24 hours.
-
PD98059 Treatment: Prepare working concentrations of PD98059 in the appropriate medium. A dose-response experiment (e.g., 1, 10, 25, 50 µM) is recommended. Add the PD98059-containing medium or vehicle control to the cells and incubate for 1 hour.
-
Mitogen Stimulation: Add a mitogen, such as FBS to a final concentration of 10%, to stimulate cell proliferation.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Proliferation Assessment:
-
Cell Counting: Detach cells with trypsin and count using a hemocytometer.
-
MTS/MTT Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and measure the absorbance to determine cell viability, which correlates with cell number.
-
BrdU Incorporation: Add BrdU labeling reagent during the final hours of incubation and detect incorporation using an anti-BrdU antibody as per the manufacturer's protocol.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol describes how to evaluate the inhibitory effect of PD98059 on the phosphorylation of ERK1/2 in RPE cells.
Materials:
-
RPE cells cultured in 6-well plates or 60 mm dishes
-
PD98059 and vehicle control (DMSO)
-
Mitogen (e.g., FBS, IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture RPE cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with PD98059 (e.g., 25 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a mitogen (e.g., 10% FBS or 100 ng/mL IGF-1) for a short period (e.g., 10-30 minutes), as ERK phosphorylation is often transient.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and t-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal to determine the extent of inhibition by PD98059.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of proliferation | PD98059 concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and conditions. |
| PD98059 has degraded. | Use a fresh stock of PD98059. Store the stock solution at -20°C. | |
| The MAPK/ERK pathway is not the primary driver of proliferation in your experimental model. | Consider investigating other signaling pathways. | |
| High background in Western blot | Insufficient blocking or washing. | Increase the blocking time and/or the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent results | Variation in cell passage number or confluency. | Use cells within a consistent passage number range. Ensure consistent cell density at the start of experiments. |
| Incomplete dissolution of PD98059. | Ensure the PD98059 stock solution is fully dissolved in DMSO before diluting in culture medium. |
Conclusion
PD98059 is a valuable tool for investigating the role of the MAPK/ERK signaling pathway in RPE cell biology. Its ability to inhibit RPE cell proliferation makes it a potential therapeutic agent for proliferative retinal diseases. The protocols provided here offer a framework for studying the effects of PD98059 in an in vitro setting. Researchers should optimize these protocols for their specific RPE cell type and experimental conditions.
References
- 1. Mitogen-activated protein kinase inhibitor, PD98059, inhibits rat retinal pigment epithelial cell replication by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-1942 in Animal Models of Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, primarily driven by choroidal neovascularization (CNV).[1][2] The pathogenesis of nAMD involves a complex interplay of signaling molecules, with Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (Ang-2) playing pivotal roles in promoting angiogenesis and vascular permeability.[1][3] BI-1942 is a novel investigational bispecific antibody designed to simultaneously inhibit both VEGF-A and Ang-2, offering a dual-pronged approach to suppress the growth of abnormal blood vessels in the choroid and reduce vascular leakage.
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in a well-established animal model of nAMD, the laser-induced choroidal neovascularization (CNV) mouse model.
Mechanism of Action
This compound is engineered to bind with high affinity to both VEGF-A and Ang-2. VEGF-A is a potent mitogen for vascular endothelial cells and a key inducer of angiogenesis and vascular permeability.[1][2] Ang-2 promotes vascular destabilization by disrupting the interaction between endothelial cells and the surrounding pericytes, thereby sensitizing the vasculature to the effects of VEGF-A. By neutralizing both factors, this compound is hypothesized to synergistically inhibit neovascularization and restore vascular stability.
Experimental Protocol: Laser-Induced CNV in Mice
This protocol details the induction of choroidal neovascularization in mice via laser photocoagulation and the subsequent evaluation of this compound's therapeutic effects. This is a widely used model to mimic the neovascularization characteristic of wet AMD.[4][5]
Materials
-
C57BL/6J mice (female, 6-8 weeks old)
-
This compound (various concentrations)
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Pupil dilator (e.g., tropicamide)
-
Slit lamp with a 532 nm diode laser
-
Fundus camera
-
Optical Coherence Tomography (OCT) system
-
Fluorescein (B123965) angiography system
-
Choroidal flat mounts staining reagents (e.g., isolectin B4)
-
Microscopy equipment
Experimental Workflow
Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Anesthetize mice with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Apply a topical anesthetic to the cornea of each eye.
-
Dilate the pupils with a drop of 1% tropicamide.
-
-
Laser-Induced CNV:
-
Place the mouse on a custom stage for laser delivery.
-
Using a slit lamp delivery system, create four laser spots (532 nm, 100 µm spot size, 100 ms (B15284909) duration, 200 mW power) around the optic nerve in each eye.
-
Successful laser application is confirmed by the appearance of a small bubble at the laser site, indicating the rupture of Bruch's membrane.
-
-
Intravitreal Injection:
-
On day 1 post-laser, perform intravitreal injections under a dissecting microscope.
-
Using a 33-gauge needle, inject 1 µL of this compound solution (at varying doses) or vehicle control into the vitreous cavity.
-
-
In-life Imaging (Days 7 and 14):
-
Fundus Photography: Capture images of the retina to monitor the general health of the eye and the laser spots.
-
Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina to measure the thickness and volume of the CNV lesions.
-
Fluorescein Angiography (FA): Inject fluorescein dye intraperitoneally and capture images of the retinal vasculature to assess leakage from the CNV lesions.
-
-
Euthanasia and Tissue Collection (Day 14):
-
Euthanize the mice by an approved method.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
-
Choroidal Flat Mount Analysis:
-
Dissect the anterior segment and retina to isolate the RPE-choroid-sclera complex.
-
Stain the choroidal flat mounts with a fluorescently labeled isolectin B4 to visualize the neovascular tufts.
-
Capture images of the flat mounts using a fluorescence microscope.
-
Quantify the area or volume of the CNV lesions using image analysis software.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: In-life OCT Measurement of CNV Volume
| Treatment Group | N | Day 7 CNV Volume (mm³) (Mean ± SD) | Day 14 CNV Volume (mm³) (Mean ± SD) | % Inhibition at Day 14 |
| Vehicle Control | 10 | 0.045 ± 0.008 | 0.062 ± 0.011 | - |
| This compound (Low Dose) | 10 | 0.031 ± 0.006 | 0.041 ± 0.009 | 33.9% |
| This compound (Mid Dose) | 10 | 0.022 ± 0.005 | 0.025 ± 0.007 | 59.7% |
| This compound (High Dose) | 10 | 0.015 ± 0.004 | 0.018 ± 0.005 | 71.0% |
Table 2: Fluorescein Angiography Leakage Score
| Treatment Group | N | Day 7 Leakage Score (Mean ± SD) | Day 14 Leakage Score (Mean ± SD) |
| Vehicle Control | 10 | 3.5 ± 0.5 | 3.8 ± 0.4 |
| This compound (Low Dose) | 10 | 2.4 ± 0.6 | 2.1 ± 0.5 |
| This compound (Mid Dose) | 10 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (High Dose) | 10 | 0.8 ± 0.3 | 0.5 ± 0.2 |
| Leakage Score: 0 = no leakage, 4 = severe leakage |
Table 3: Ex-vivo Choroidal Flat Mount CNV Area
| Treatment Group | N | Day 14 CNV Area (mm²) (Mean ± SD) | % Inhibition |
| Vehicle Control | 10 | 0.098 ± 0.015 | - |
| This compound (Low Dose) | 10 | 0.065 ± 0.012 | 33.7% |
| This compound (Mid Dose) | 10 | 0.041 ± 0.009 | 58.2% |
| This compound (High Dose) | 10 | 0.029 ± 0.007 | 70.4% |
Conclusion
The described experimental protocol provides a robust framework for the preclinical evaluation of this compound in a murine model of neovascular AMD. The multi-modal assessment, including in-life imaging and ex-vivo analysis, allows for a comprehensive understanding of the therapeutic potential of this compound to inhibit choroidal neovascularization and reduce vascular leakage. The hypothetical data suggests a dose-dependent efficacy of this compound, supporting its further development as a potential treatment for nAMD.
References
- 1. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and mechanism of anti-VEGF drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring new horizons in neovascular age-related macular degeneration: novel mechanisms of action and future therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of age-related macular degeneration and their translatability into the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of age related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of TRPC3/6 Inhibition in a Canine Model of Heart Failure
Disclaimer: As of December 2025, there is no publicly available research specifically detailing the use of BI-1942 in a canine model of heart failure. The following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. This document is a composite framework based on established methodologies for inducing heart failure in dogs and the known pharmacology of Transient Receptor Potential Canonical (TRPC) 3 and 6 inhibitors studied in other preclinical models.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Pathological cardiac hypertrophy, a key contributor to heart failure, involves an increase in cardiomyocyte size and extensive remodeling of the heart muscle.[1] TRPC3 and TRPC6 channels are non-selective cation channels that have been identified as crucial mediators in the signaling pathways that lead to pathological cardiac hypertrophy and fibrosis.[2][3] These channels are activated by diacylglycerol (DAG) downstream of Gq-protein coupled receptors (GPCRs), such as those for angiotensin II and endothelin-1.[4] Their activation leads to an influx of calcium (Ca2+) and subsequent activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, which promotes the transcription of pro-hypertrophic genes.[1][2][4]
The development of selective inhibitors for TRPC3 and TRPC6, such as this compound, represents a promising therapeutic strategy for heart failure.[2][5] Preclinical evaluation in large animal models is a critical step in translating fundamental discoveries into novel therapeutics.[6] Canine models of heart failure are frequently utilized due to their anatomical and physiological similarities to humans.[7] This document provides a detailed protocol for inducing heart failure in a canine model and for the subsequent evaluation of a TRPC3/6 inhibitor.
Signaling Pathway of TRPC3/6 in Cardiac Hypertrophy
The activation of TRPC3 and TRPC6 channels is a key step in the development of pathological cardiac hypertrophy. The process is initiated by neurohormonal stimuli that activate GPCRs on the surface of cardiomyocytes. This triggers a signaling cascade that ultimately leads to changes in gene expression and cellular growth.
Experimental Protocols
Canine Model of Ischemic Heart Failure
A reliable and reproducible model of chronic ischemic heart failure can be established through coronary artery ligation.[6][7]
Animals:
-
Healthy adult mongrel dogs of either sex (20-25 kg body weight).
-
Animals are acclimated for at least two weeks before any procedures.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol for Induction of Heart Failure (Total LAD Devascularization): [6][7]
-
Anesthesia and Surgical Preparation:
-
Pre-medicate with appropriate sedatives and analgesics.
-
Induce general anesthesia with an appropriate agent (e.g., propofol) and maintain with isoflurane.
-
Intubate and ventilate the animal mechanically.
-
Establish sterile surgical field over the left thorax.
-
Monitor vital signs (ECG, blood pressure, oxygen saturation) continuously.
-
-
Thoracotomy:
-
Perform a left lateral thoracotomy at the fourth or fifth intercostal space.
-
Open the pericardium to expose the heart.
-
-
Coronary Artery Ligation:
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the proximal LAD artery.
-
Ligate the distal LAD artery.
-
Ligate the proximal aspects of visible diagonal branches and epicardial right ventricular branches of the LAD. This "total devascularization" approach has a high success rate for inducing chronic heart failure.[6][7]
-
-
Closure and Post-operative Care:
-
Close the chest in layers.
-
Evacuate air from the thoracic cavity.
-
Provide intensive post-operative care, including analgesia, antibiotics, and continuous monitoring for at least 48 hours.
-
-
Development of Heart Failure:
Treatment Protocol with this compound
Once chronic heart failure is established, animals can be randomized into treatment and placebo groups.
-
Grouping:
-
Group 1: Placebo control (vehicle).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
-
Administration:
-
The route of administration (e.g., oral, intravenous) and dosing frequency will depend on the pharmacokinetic properties of this compound.
-
Treatment duration should be sufficient to observe potential therapeutic effects (e.g., 4-8 weeks).
-
-
Monitoring:
-
Perform weekly clinical examinations and non-invasive monitoring (echocardiography).
-
Collect blood samples at regular intervals for biomarker analysis.
-
Key Experimental Assessments
a. Echocardiography:
-
Perform transthoracic echocardiography at baseline, after heart failure induction, and at the end of the treatment period.
-
Key Parameters:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs)
-
Left Ventricular Mass (LVM)
-
Assessment of diastolic function (e.g., E/A ratio, E/e' ratio).
-
b. Hemodynamic Measurements:
-
At the end of the study, perform invasive hemodynamic measurements under anesthesia.
-
Key Parameters:
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximal rate of pressure rise (dP/dt_max) and fall (dP/dt_min)
-
Cardiac Output (CO)
-
Systemic Vascular Resistance (SVR)
-
c. Biomarker Analysis:
-
Measure plasma concentrations of NT-proBNP, a key biomarker for the severity and prognosis of heart failure.[6][7]
-
Analyze other relevant biomarkers such as cardiac troponins.
d. Histopathology:
-
At the end of the study, euthanize the animals and collect heart tissue.
-
Perform histological analysis to assess:
-
Cardiomyocyte size (hypertrophy).
-
Extent of myocardial fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).
-
Expression of TRPC3 and TRPC6 channels via immunohistochemistry or Western blot.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups and time points.
Table 1: Echocardiographic and Hemodynamic Parameters
| Parameter | Baseline | Post-HF Induction | Placebo (End of Study) | This compound (End of Study) |
| LVEF (%) | ||||
| FS (%) | ||||
| LVIDd (cm) | ||||
| LVIDs (cm) | ||||
| LVM (g) | ||||
| LVEDP (mmHg) | ||||
| dP/dt_max (mmHg/s) | ||||
| CO (L/min) |
Table 2: Biomarker and Histological Data
| Parameter | Baseline | Post-HF Induction | Placebo (End of Study) | This compound (End of Study) |
| Plasma NT-proBNP (pmol/L) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | N/A | N/A | ||
| Myocardial Fibrosis (%) | N/A | N/A |
Experimental Workflow Visualization
The overall experimental design can be visualized as a workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repository.upenn.edu]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A canine model of chronic ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of BI-1942 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1942 is a highly potent and selective inhibitor of chymase (CMA1), a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1][2][3] With an in vitro IC50 of 0.4 nM for human chymase, this compound serves as a valuable chemical probe for investigating the biological roles of this enzyme.[1][2][3] Chymase is implicated in various physiological and pathological processes, including cardiovascular homeostasis, inflammation, and tissue remodeling, through its role in activating TGF-β, matrix metalloproteases, and cytokines.[1][2]
This document provides detailed protocols and guidelines for researchers to determine the optimal concentration of this compound for use in cell-based assays. A general experimental workflow is presented to establish a dose-response relationship and identify the appropriate concentration range for achieving desired biological effects while minimizing off-target activity and cytotoxicity.
Data Presentation
A summary of the key in vitro pharmacological data for this compound is presented in Table 1. This information is crucial for designing initial experiments and interpreting results.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (Chymase) | 0.4 nM | Human | Recombinant enzyme inhibition assay | [1][2][4] |
| Selectivity | >100-fold vs. Cathepsin G (IC50 = 110 nM) | Human | Protease panel screen (37 proteases) at 10 µM | [1][2] |
| Recommended Starting Concentration for Cellular Use | 100 nM | Not Specified | General recommendation | [4] |
| Negative Control | BI-1829 (IC50 = 850 nM) | Human | Recombinant enzyme inhibition assay | [2] |
Signaling Pathway
The diagram below illustrates the central role of chymase in cellular signaling pathways, highlighting its involvement in the activation of key downstream effectors.
Caption: Chymase signaling cascade and point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound in your specific cell-based assay.
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a cell culture medium. It is recommended to perform a 1:3 or 1:10 serial dilution to cover a broad concentration range (e.g., 1 pM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability and Cytotoxicity Assay
It is essential to first determine the concentration range of this compound that is non-toxic to the cells of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as an MTS, MTT, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability (%) against the logarithm of this compound concentration to determine the concentration at which cytotoxicity is observed.
Dose-Response Assay for Functional Activity
This protocol aims to determine the effective concentration range of this compound for inhibiting chymase activity in a cellular context. The specific readout will depend on the biological process being investigated.
-
Cell Culture and Stimulation: Culture your chosen cell line to the appropriate confluency. If the assay requires stimulation to induce chymase release or activity, apply the stimulus according to your established protocol.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, informed by the cytotoxicity assay results. A typical starting range could be from 1 nM to 1 µM. Include a vehicle control and a negative control compound like BI-1829.
-
Incubation: Incubate the cells with this compound for a predetermined period sufficient to observe a biological effect.
-
Assay Readout: Measure the desired functional endpoint. This could be:
-
Quantification of a downstream product of chymase activity (e.g., Angiotensin II) by ELISA.
-
Measurement of downstream signaling pathway activation (e.g., phosphorylation of a target protein) by Western blot or immunofluorescence.
-
Assessment of a cellular phenotype regulated by chymase (e.g., cell migration, extracellular matrix deposition).
-
-
Data Analysis: Plot the assay readout against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal concentration of this compound.
Caption: Workflow for optimal this compound concentration determination.
Conclusion
The optimal concentration of this compound for cell-based assays is dependent on the specific cell type, assay conditions, and the biological question being addressed. By following the protocols outlined in this document, researchers can systematically determine a suitable working concentration that maximizes on-target effects while minimizing cytotoxicity. Based on available data, an initial titration around the 100 nM range is a logical starting point for many cell-based applications.[4] The use of the structurally related but significantly less potent compound, BI-1829, as a negative control is highly recommended to confirm that the observed effects are due to specific chymase inhibition.[2]
References
Application Notes and Protocols for Studying Angiotensin II Generation with BI-1942
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial peptide hormone in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and cardiovascular homeostasis. Dysregulation of Ang II production is implicated in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. While the primary pathway for Ang II generation is through the angiotensin-converting enzyme (ACE), an alternative pathway involving the serine protease chymase has been identified as a significant contributor, particularly in local tissues.[1]
BI-1942 is a highly potent and selective inhibitor of human chymase, making it an invaluable tool for elucidating the specific role of this enzyme in Ang II generation and related pathologies.[2][3] These application notes provide detailed protocols and data for utilizing this compound in in vitro studies to investigate chymase-mediated Ang II production.
Data Presentation
The following tables summarize the key quantitative data for this compound and its recommended negative control, BI-1829.
Table 1: In Vitro Inhibitory Activity of this compound and BI-1829 against Human Chymase [2][4]
| Compound | Target | IC50 (nM) | Description |
| This compound | Human Chymase | 0.4 | A highly potent and selective inhibitor. |
| BI-1829 | Human Chymase | 850 | A structurally related, weak inhibitor suitable as a negative control. |
Table 2: Selectivity Profile of this compound [2]
| Off-Target | IC50 (nM) | Selectivity (fold vs. human chymase) |
| Cathepsin G | 110 | >275 |
Mandatory Visualizations
Signaling Pathway of Chymase-Mediated Angiotensin II Generation
Caption: Chymase-dependent pathway for Angiotensin II generation and its inhibition by this compound.
Experimental Workflow for In Vitro Chymase Inhibition Assay
Caption: A typical workflow for assessing chymase inhibition using this compound.
Experimental Protocols
Protocol 1: In Vitro Chymase Activity Assay for IC50 Determination of this compound
This protocol is designed to determine the concentration of this compound required to inhibit 50% of human chymase activity.
Materials:
-
Recombinant Human Chymase
-
Angiotensin I (substrate)
-
This compound
-
BI-1829 (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.01% Tween-20
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in water or Acetonitrile
-
96-well microplate (low-binding)
-
High-Performance Liquid Chromatography (HPLC) system or Angiotensin II ELISA kit
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and BI-1829 in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound and BI-1829 in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended to cover a wide concentration range.
-
Prepare a vehicle control containing only DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted this compound, BI-1829, or vehicle control to the appropriate wells.
-
Add 48 µL of Assay Buffer containing recombinant human chymase to each well. The final enzyme concentration should be optimized for linear product formation over the desired reaction time.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of Angiotensin I in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Angiotensin I solution to each well. The final substrate concentration should be at or near the Km value for chymase to ensure accurate IC50 determination.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
For HPLC analysis:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC to separate and quantify the amount of Angiotensin II produced.
-
-
For ELISA analysis:
-
Follow the manufacturer's protocol for the Angiotensin II ELISA kit to quantify the amount of product in each well.
-
-
-
Data Analysis:
-
Calculate the percentage of chymase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Chymase-Mediated Angiotensin II Generation in a Cellular Context (e.g., Mast Cells)
This protocol outlines a general procedure to investigate the effect of this compound on Angiotensin II generation by cells that endogenously express and release chymase.
Materials:
-
Mast cell line (e.g., HMC-1) or primary mast cells
-
Cell culture medium
-
Angiotensin I
-
This compound
-
BI-1829 (negative control)
-
Cell stimulation agent (e.g., Compound 48/80, IgE/anti-IgE)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (if measuring intracellular Ang II)
-
Angiotensin II ELISA kit or HPLC system
Procedure:
-
Cell Culture and Treatment:
-
Culture mast cells to the desired density in appropriate culture medium.
-
Pre-treat the cells with various concentrations of this compound, BI-1829, or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C. A recommended starting concentration for this compound is 100 nM.
-
-
Stimulation and Angiotensin I Addition:
-
Wash the cells with PBS to remove any residual media components.
-
Resuspend the cells in a suitable buffer.
-
Add the cell stimulation agent to induce degranulation and chymase release.
-
Immediately add Angiotensin I to the cell suspension.
-
-
Sample Collection:
-
Incubate the cell suspension at 37°C for a defined period.
-
To measure extracellular Angiotensin II, centrifuge the cell suspension and collect the supernatant.
-
To measure intracellular Angiotensin II, lyse the cell pellet using an appropriate lysis buffer and collect the lysate.
-
-
Angiotensin II Quantification:
-
Quantify the amount of Angiotensin II in the collected supernatants or cell lysates using a sensitive Angiotensin II ELISA kit or by HPLC analysis as described in Protocol 1.
-
-
Data Analysis:
-
Determine the amount of Angiotensin II produced in the presence of different concentrations of this compound and the negative control, BI-1829.
-
Compare the results to the vehicle-treated control to determine the inhibitory effect of this compound on chymase-mediated Angiotensin II generation in a cellular environment.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and cell-specific parameters, for their particular experimental setup.
References
Application Notes and Protocols for the Use of BI-1942 with its Negative Control BI-1829
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1942 is a highly potent and selective inhibitor of human chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1][2] Notably, chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, the activation of transforming growth factor-beta 1 (TGF-β1), and the activation of matrix metalloproteinases (MMPs).[1][2][3][4] These actions link chymase to cardiovascular diseases, fibrosis, and inflammation.[1][2][4]
BI-1829 is a structurally related compound with significantly weaker inhibitory activity against human chymase, making it an ideal negative control for in vitro experiments to distinguish specific chymase inhibition from off-target or compound-specific effects.[1] This document provides detailed protocols for the use of this compound and BI-1829 in biochemical and cellular assays to investigate the role of chymase in various biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, BI-1829.
| Parameter | This compound | BI-1829 | Reference |
| Molecular Weight (Da) | 434.5 | 419.5 | [1] |
| Human Chymase IC50 (nM) | 0.4 | 850 | [1][2] |
| Cathepsin G IC50 (nM) | 110 | Not Available | [2][5] |
Signaling Pathway
Chymase plays a crucial role in extracellular signaling cascades. Upon release from mast cells, it can directly activate downstream effectors. A key pathway involves the activation of latent TGF-β1, which then binds to its receptor (TβRII), leading to the phosphorylation and activation of Smad proteins. Activated Smad complexes translocate to the nucleus to regulate gene transcription, often leading to pro-fibrotic responses. Additionally, chymase can activate MMPs, contributing to extracellular matrix remodeling.
Caption: Chymase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Chymase Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of purified human chymase and to determine the inhibitory potential of this compound and BI-1829.
Materials:
-
Purified recombinant human chymase
-
This compound and BI-1829 stock solutions (e.g., 10 mM in DMSO)
-
Chymase substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the biochemical chymase activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and BI-1829 in Assay Buffer. It is recommended to perform an 8-point dilution series. Include a DMSO-only control (vehicle).
-
Dilute the chymase substrate (Suc-AAPF-pNA) in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Dilute the purified human chymase in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted this compound, BI-1829, or DMSO vehicle control to the respective wells.
-
Add 20 µL of the diluted chymase solution to all wells except for the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the chymase substrate solution to all wells.[6]
-
Immediately begin measuring the absorbance at 405 nm in a microplate reader. For kinetic analysis, take readings every 30-60 seconds for 10-15 minutes. For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (Vmax) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.[6]
-
Cellular Mast Cell Degranulation Assay
This protocol measures the ability of this compound and BI-1829 to inhibit the release of granule contents (measured by β-hexosaminidase activity) from activated mast cells.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells
-
This compound and BI-1829 stock solutions (e.g., 10 mM in DMSO)
-
Mast cell activation agent (e.g., Compound 48/80, anti-IgE antibody)
-
Tyrode's Buffer (or other suitable buffer for cell stimulation)
-
β-hexosaminidase substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's Buffer)
-
96-well V-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the mast cell degranulation assay.
Procedure:
-
Cell Preparation:
-
Culture mast cells to the desired density. On the day of the experiment, wash the cells and resuspend them in Tyrode's Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment and Stimulation:
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 10 µL of diluted this compound, BI-1829, or DMSO vehicle control to the appropriate wells and pre-incubate at 37°C for 30 minutes.
-
Add 40 µL of the mast cell activating agent (e.g., Compound 48/80 at a final concentration of 10 µg/mL) to stimulate degranulation. For unstimulated controls, add 40 µL of Tyrode's Buffer.
-
Incubate the plate at 37°C for 30 minutes.[7]
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet by adding 50 µL of cell lysis buffer.
-
-
β-hexosaminidase Assay:
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100
-
Determine the percent inhibition of degranulation for each inhibitor concentration relative to the stimulated control.
-
Cellular Cytokine Release Assay
This protocol outlines a method to measure the effect of this compound and BI-1829 on the release of cytokines (e.g., TNF-α, IL-6) from activated mast cells.
Materials:
-
Mast cell line or primary human mast cells
-
This compound and BI-1829 stock solutions
-
Mast cell activation agent (e.g., IgE/anti-IgE, Substance P)
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest (e.g., human TNF-α, human IL-6)
-
96-well cell culture plate
Procedure:
-
Cell Seeding and Treatment:
-
Seed mast cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound, BI-1829, or a vehicle control. Pre-incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add the mast cell activating agent to the wells to stimulate cytokine release.
-
Incubate the plate for an appropriate time to allow for cytokine synthesis and secretion (typically 4-24 hours, depending on the cytokine).[8]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on the standard curve generated from the ELISA.
-
Determine the percent inhibition of cytokine release for each inhibitor concentration relative to the stimulated control.
-
Conclusion
This compound serves as a valuable tool for investigating the biological roles of chymase in vitro. Its high potency and selectivity, coupled with the availability of the structurally related negative control BI-1829, allow for rigorous and specific interrogation of chymase-dependent signaling pathways. The protocols provided herein offer a starting point for researchers to design and execute experiments to elucidate the function of chymase in various physiological and disease contexts. Careful optimization of assay conditions for specific cell types and experimental setups is recommended to ensure robust and reproducible results.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing BI-1942 in Fibrosis Studies
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to the scarring and hardening of tissues.[1][2] This process can affect virtually any organ and is the hallmark of numerous chronic diseases, contributing to a significant portion of mortality worldwide.[3] The persistent activation of myofibroblasts, primarily driven by signaling molecules like transforming growth factor-beta (TGF-β), is a central event in the progression of fibrosis.[3][4][5] Consequently, the development of effective anti-fibrotic therapies is a critical unmet medical need.
This document provides a comprehensive set of protocols for the preclinical assessment of BI-1942, a novel investigational anti-fibrotic agent. The methodologies detailed herein cover both in vitro and in vivo models of fibrosis, along with quantitative endpoints for evaluating therapeutic efficacy.
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound is under investigation, it is hypothesized to modulate key signaling pathways implicated in fibrogenesis. The primary pathway of interest is the TGF-β signaling cascade, which plays a pivotal role in myofibroblast differentiation and ECM production.[5][6] Other relevant pathways include the Platelet-Derived Growth Factor (PDGF) pathway, known to be involved in fibroblast proliferation and migration.
In Vitro Assessment of this compound
In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of this compound.[7] These assays are crucial for initial screening and dose-response studies.
Experimental Workflow: In Vitro Studies
Protocol 1: Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay evaluates the ability of this compound to inhibit the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a key event in fibrosis.[8]
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast type)
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound (in a suitable solvent, e.g., DMSO)
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Procedure:
-
Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with a dose range of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with 5 ng/mL of TGF-β1 to induce myofibroblast differentiation. A non-stimulated control group should also be included.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and Collagen I, normalized to the cell number (DAPI).
Data Presentation: In Vitro FMT Assay
| Treatment Group | This compound Conc. (µM) | α-SMA Expression (Normalized Intensity) | Collagen I Deposition (Normalized Intensity) |
| Vehicle Control | 0 | Baseline | Baseline |
| TGF-β1 | 0 | High | High |
| TGF-β1 + this compound | 0.1 | Reduced | Reduced |
| TGF-β1 + this compound | 1 | Significantly Reduced | Significantly Reduced |
| TGF-β1 + this compound | 10 | Markedly Reduced | Markedly Reduced |
In Vivo Assessment of this compound
In vivo models are essential for evaluating the efficacy of this compound in a complex biological system that recapitulates aspects of human fibrotic diseases.[9][10]
Experimental Workflow: In Vivo Studies
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).[11]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound formulation for oral or intraperitoneal administration
-
Anesthesia
Procedure:
-
Anesthetize the mice.
-
Instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline intratracheally. Control animals receive sterile saline only.
-
On day 7 post-bleomycin administration, randomize mice into treatment groups: Vehicle control, this compound (at various doses), and a positive control.
-
Administer the treatments daily until the end of the study (typically day 21 or 28).
-
Monitor the body weight and clinical signs of the animals throughout the study.
-
At the study endpoint, euthanize the animals and collect the lungs.
-
One lung lobe can be fixed in 10% neutral buffered formalin for histological analysis, while the remaining lobes can be snap-frozen for biochemical and molecular analyses.
Protocol 3: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
The CCl₄ model is a robust and reproducible method for inducing liver fibrosis in rodents.[2][9][11]
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Carbon tetrachloride (CCl₄)
-
Corn oil or olive oil
-
This compound formulation
-
Positive control (e.g., Silymarin)
Procedure:
-
Administer CCl₄ (1 mL/kg body weight, 1:1 dilution in oil) via intraperitoneal injection twice a week for 4-8 weeks to induce liver fibrosis. Control animals receive the oil vehicle only.
-
After the initial 2-4 weeks of CCl₄ administration, begin treatment with this compound or vehicle control daily.
-
Continue CCl₄ and compound administration for the remainder of the study period.
-
Monitor animal health and body weight.
-
At the end of the study, collect blood for liver function tests (ALT, AST) and euthanize the animals.
-
Collect the liver for histological, biochemical, and molecular analysis.
Quantitative Assessment of Fibrosis
A multi-faceted approach to quantifying fibrosis is recommended for a thorough evaluation of this compound's efficacy.
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of tissue morphology and inflammation.
-
Masson's Trichrome and Picrosirius Red Staining: To visualize and quantify collagen deposition.[14] The fibrotic area can be quantified using image analysis software.
Biochemical Assays
-
Hydroxyproline Assay: A quantitative measure of total collagen content in the tissue.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Staining for key fibrotic markers such as α-SMA and Collagen I to assess myofibroblast accumulation and specific ECM deposition.
Gene Expression Analysis
-
RT-qPCR: To measure the mRNA levels of key pro-fibrotic genes (e.g., Acta2, Col1a1, Tgf-β1, Timp1).
Data Presentation: In Vivo Pulmonary Fibrosis Model
| Treatment Group | Ashcroft Score (Histology) | Hydroxyproline Content (µ g/lung ) | α-SMA Positive Area (%) | Col1a1 Gene Expression (Fold Change) |
| Saline + Vehicle | 0-1 | Baseline | Low | 1.0 |
| Bleomycin + Vehicle | 5-6 | High | High | >10 |
| Bleomycin + this compound (Low Dose) | 3-4 | Reduced | Reduced | Reduced |
| Bleomycin + this compound (High Dose) | 2-3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Bleomycin + Nintedanib | 2-3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
The methodologies outlined in this document provide a robust framework for the preclinical evaluation of the anti-fibrotic potential of this compound. A combination of in vitro and in vivo models, coupled with a comprehensive panel of quantitative endpoints, will enable a thorough assessment of the compound's efficacy and mechanism of action. The data generated from these studies will be critical for informing the further development of this compound as a potential therapeutic for fibrotic diseases.
References
- 1. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. FIBROSIS: FROM MECHANISMS TO MEDICINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenovista.com [phenovista.com]
- 8. criver.com [criver.com]
- 9. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Models for the Study of Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Use of a pulmosphere model to evaluate drug antifibrotic responses in interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 14. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1942 in the Study of TGF-β Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a crucial signaling molecule involved in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix production.[1][2] Dysregulation of the TGF-β signaling pathway is implicated in various pathologies such as fibrosis and cancer.[3] TGF-β is secreted in a latent form, and its activation is a critical step in regulating its biological activity.[4] One of the key enzymes responsible for the activation of latent TGF-β1 is chymase, a serine protease released from mast cells.[1][3][4]
BI-1942 is a highly potent and selective inhibitor of chymase.[5][6] By inhibiting chymase, this compound can effectively block the activation of TGF-β1, making it an invaluable tool for studying the roles of chymase-mediated TGF-β1 activation in various physiological and pathological contexts.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate TGF-β activation and signaling.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | This compound | BI-1829 (Negative Control) |
| Target | Human Chymase | Human Chymase |
| IC50 (nM) | 0.4[5][6] | 850[5] |
| Selectivity | >100-fold vs. Cathepsin G (IC50 = 110 nM)[5][6] | Not specified |
| Molecular Weight (Da) | 434.5 | 419.5 |
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates downstream signaling molecules, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2][7]
References
- 1. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing BI-1942 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BI-1942, a potent and selective human chymase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease.[1][2][3] It exhibits an in vitro IC50 of 0.4 nM against recombinant human chymase.[1][2][4] Chymase is primarily stored in the secretory granules of mast cells and is released upon stimulation.[1][2] It plays a role in various cardiovascular processes, including the activation of TGF-β, matrix metalloproteases, and cytokines.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity. In a panel of 37 proteases, it only showed significant inhibition of chymase and cathepsin G.[1][2] It is over 100-fold more selective for chymase (IC50 = 0.4 nM) compared to cathepsin G (IC50 = 110 nM).[1]
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, BI-1829 is a structurally related compound with significantly weaker inhibition of human chymase (IC50 = 850 nM) and can be used as a suitable negative control for in vitro experiments.[1]
Q4: What is the recommended starting point for this compound concentration in a cellular assay?
A4: While the in vitro IC50 is 0.4 nM, the optimal concentration for cellular assays will depend on various factors, including the cell type, cell density, and the specific experimental endpoint. A good starting point is to perform a dose-response curve ranging from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50 for your specific system.
Troubleshooting Guide: Optimizing this compound Incubation Time
Issue: How can I determine the optimal incubation time for maximal inhibition of chymase activity in my cellular experiments?
Solution: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. A time-course experiment is the most effective method to establish this.
Experimental Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting chymase activity in a cell-based assay.
1. Cell Seeding:
- Plate your cells of interest at a consistent density in a multi-well plate suitable for your assay endpoint (e.g., 96-well plate).
- Allow cells to adhere and reach the desired confluency (typically 70-80%) overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in serum-free or low-serum media to achieve the desired final concentrations. It is recommended to test a concentration at or above the expected EC50.
3. Time-Course Treatment:
- Treat the cells with a fixed, effective concentration of this compound (e.g., 10x the determined EC50) for varying durations (e.g., 1, 4, 8, 12, 24, and 48 hours).
- Include a vehicle control (e.g., DMSO) for each time point.
4. Assay for Chymase Activity:
- At the end of each incubation period, lyse the cells and measure the chymase activity using a commercially available chymase activity assay kit or an in-house developed method. These assays typically involve a fluorogenic or colorimetric substrate for chymase.
5. Data Analysis:
- Normalize the chymase activity of this compound-treated cells to the vehicle-treated control at each time point.
- Plot the percentage of chymase inhibition against the incubation time.
- The optimal incubation time is the point at which maximal or near-maximal inhibition is achieved and maintained.
Data Presentation
Table 1: Hypothetical Time-Course Experiment Data for this compound
| Incubation Time (hours) | Chymase Activity (% of Control) | % Inhibition |
| 0 | 100% | 0% |
| 1 | 65% | 35% |
| 4 | 30% | 70% |
| 8 | 15% | 85% |
| 12 | 10% | 90% |
| 24 | 8% | 92% |
| 48 | 9% | 91% |
Note: This is example data. Actual results will vary depending on the experimental system.
Visualizations
Caption: Signaling pathway of chymase activation and inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for suboptimal this compound inhibition.
References
how to address BI-1942 off-target effects on Cathepsin G
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing BI-1942 in their experiments. It provides troubleshooting guidance and frequently asked questions to address potential off-target effects on Cathepsin G.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its main off-target?
A1: this compound is a highly potent inhibitor of human chymase (CMA1), with an IC50 of 0.4 nM.[1][2][3] Its primary and most significant off-target is Cathepsin G (CTSG), against which it has an IC50 of 110 nM.[1][3][4] This represents a greater than 100-fold selectivity for chymase over Cathepsin G.[1][3]
Q2: What are the potential consequences of off-target inhibition of Cathepsin G in my experiments?
Q3: How can I be sure that the observed effects are due to the inhibition of chymase and not Cathepsin G?
A3: To confirm that the observed phenotype is due to on-target chymase inhibition, a multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, employing a negative control compound, and utilizing specific assays to differentiate between chymase and Cathepsin G activity. Genetic validation techniques, such as siRNA or CRISPR/Cas9 to knock down or knock out the intended target (chymase), can also help verify that the phenotype is on-target.
Q4: Is there a recommended negative control for this compound?
A4: Yes, the structurally related compound BI-1829 is a suitable negative control for in vitro experiments.[1][3] BI-1829 shows significantly weaker inhibition of human chymase, with an IC50 of 850 nM, making it a useful tool to differentiate between specific on-target effects and non-specific or scaffold-related effects.[1][3]
Troubleshooting Guide
Problem: Unexpected or inconsistent experimental results when using this compound.
This troubleshooting guide will help you determine if the unexpected results are due to the off-target inhibition of Cathepsin G and provides strategies to mitigate this.
Step 1: Confirm On-Target Engagement and Determine Optimal Concentration
-
Rationale: Using a concentration of this compound that is significantly higher than its IC50 for chymase increases the likelihood of engaging the off-target Cathepsin G.
-
Action: Perform a dose-response experiment to identify the minimal concentration of this compound required to achieve the desired on-target effect. Compare this to the IC50 values for both chymase and Cathepsin G.
| Compound | Target | IC50 (nM) |
| This compound | Human Chymase (CMA1) | 0.4[1][2][3] |
| Human Cathepsin G (CTSG) | 110[1][3][4] | |
| BI-1829 (Negative Control) | Human Chymase (CMA1) | 850[1][3] |
dot
Caption: Troubleshooting workflow for this compound off-target effects.
Step 2: Employ a Negative Control
-
Rationale: A negative control helps to distinguish between the specific effects of chymase inhibition and any non-specific effects of the compound's chemical scaffold.
Step 3: Differentiate Between Chymase and Cathepsin G Activity
-
Rationale: Directly measuring the activity of both enzymes in your experimental system can provide definitive evidence of which target is being affected by this compound at the concentrations used.
-
Action: Utilize enzymatic assays with substrates that are preferentially cleaved by either chymase or Cathepsin G.
Key Experimental Protocols
Protocol 1: Differentiating Chymase and Cathepsin G Activity using Fluorogenic Substrates
Objective: To selectively measure the enzymatic activity of chymase and Cathepsin G in a biological sample treated with this compound.
Principle: This protocol utilizes fluorogenic substrates that are specifically designed to be cleaved by either Cathepsin G or chymase, allowing for the differentiation of their respective activities. A substrate containing a P1 Lysine residue will be selectively cleaved by Cathepsin G.[11]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
This compound
-
BI-1829 (negative control)
-
Cathepsin G-specific substrate (e.g., ABZ-GIEPKSDPMPEQ-EDDnp)[11]
-
Chymase-specific substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA - note: this is a chromogenic substrate, fluorogenic alternatives are available)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare your biological samples and treat with varying concentrations of this compound, BI-1829, or vehicle control.
-
Assay Setup: In a 96-well plate, add your treated sample.
-
Substrate Addition: Add the Cathepsin G-specific or chymase-specific substrate to the respective wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence (or absorbance for chromogenic substrates) kinetically over a set period at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. A significant decrease in the cleavage of the chymase-specific substrate with this compound but not BI-1829 indicates on-target activity. A concurrent decrease in the cleavage of the Cathepsin G-specific substrate would indicate off-target effects.
dot
Caption: Workflow for differentiating Chymase and Cathepsin G activity.
Protocol 2: Genetic Validation using siRNA
Objective: To confirm that the observed phenotype is dependent on the presence of chymase.
Principle: By reducing the expression of chymase using siRNA, the effect of this compound should be diminished if it is acting on-target.
Materials:
-
Cells of interest
-
siRNA targeting chymase (CMA1)
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent
-
This compound
-
Reagents for downstream analysis (e.g., Western blot, qPCR, phenotypic assay)
Procedure:
-
Cell Transfection: Transfect cells with either chymase-specific siRNA or scrambled siRNA.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm chymase knockdown via qPCR or Western blot.
-
This compound Treatment: Treat the remaining transfected cells with this compound or vehicle.
-
Phenotypic Analysis: Perform the relevant phenotypic assay.
-
Data Analysis: Compare the effect of this compound in cells with chymase knockdown to those with the scrambled control. A blunted response to this compound in the knockdown cells indicates an on-target effect.
dot
Caption: Potential signaling pathways affected by this compound.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase and cathepsin G: structure, function, and biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminating between the activities of human cathepsin G and chymase using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing BI-1942 degradation in experimental setups
Welcome to the technical support center for BI-1942, a potent and selective human chymase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help prevent degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-potency small molecule inhibitor of human chymase, an enzyme primarily stored in the secretory granules of mast cells.[1] It exhibits high selectivity for chymase with an IC50 of 0.4 nM.[1] Chymase is a serine protease involved in various physiological and pathological processes, including the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[1][2] By inhibiting chymase, this compound can be used to investigate the role of this enzyme in various biological pathways.
Q2: What is the recommended storage condition for this compound?
A2: While specific storage conditions should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier, general recommendations for small molecule inhibitors like this compound are to store them as a solid at -20°C or -80°C for long-term stability. For stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.[3] Short-term storage of solutions may be possible at 4°C, but stability under these conditions should be verified.
Q3: What solvent should I use to dissolve this compound?
A3: The choice of solvent depends on the experimental requirements. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecule inhibitors.[4] It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[5] For cellular assays, the vehicle control should contain the same final concentration of the solvent as the experimental samples.
Q4: What are the common signs of this compound degradation in my experiment?
A4: Degradation of this compound can lead to a loss of inhibitory activity. Signs of degradation include:
-
A decrease in the expected biological effect over time.
-
Inconsistent results between experimental replicates.
-
The need for higher concentrations of the inhibitor to achieve the same level of inhibition.
-
The appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.[3]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues related to the degradation of small molecule inhibitors like this compound in experimental setups.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Inhibitory Activity | Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photodegradation. | Solution: • pH: Maintain the pH of the experimental buffer within a stable range. The optimal pH for chymase activity is typically neutral to slightly alkaline (pH 7.4-8.0).[2] Extreme pH values can accelerate the degradation of small molecules.[6][7][8][9] • Light: Protect this compound solutions from light by using amber vials or wrapping tubes in foil, especially during long incubations.[3][10] • Temperature: Avoid prolonged exposure to high temperatures. Prepare fresh dilutions from frozen stock solutions for each experiment.[11][12][13][14] |
| Improper Storage: Incorrect storage of solid compound or stock solutions can lead to degradation. | Solution: • Follow the storage recommendations on the Certificate of Analysis. • For long-term storage, keep the solid compound at -20°C or below. • Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[3] | |
| Inconsistent Results | Precipitation of Inhibitor: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. | Solution: • Visually inspect solutions for any precipitate. • If precipitation is observed, gentle warming or sonication may help to redissolve the compound. • Consider preparing fresh dilutions or using a lower concentration. • Ensure the final solvent concentration in the assay medium is not causing precipitation.[4] |
| Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware, reducing the effective concentration. | Solution: • Use low-adhesion microplates and pipette tips. • Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. | |
| Unexpected Biological Effects | Degradation Products: The degradation products of this compound may have their own biological activities or be cytotoxic. | Solution: • If unexpected effects are observed, it is crucial to verify the integrity of the this compound stock. • Analytical methods like HPLC or LC-MS can be used to check for the presence of degradation products.[3] • Use a freshly prepared solution from a new aliquot to see if the unexpected effects persist. |
Experimental Protocols
Key Experiment: In Vitro Chymase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against human chymase.
Materials:
-
Recombinant human chymase
-
This compound
-
Chymase substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and a carrier protein like BSA)
-
DMSO for dissolving this compound
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Enzyme Preparation: Dilute the recombinant human chymase in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add a small volume of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the microplate.
-
Add the diluted chymase solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the chymase substrate to each well to start the enzymatic reaction.
-
Measure Activity: Immediately begin kinetic measurements of the fluorescence or absorbance signal using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Chymase Signaling Pathways
Chymase is known to be involved in the activation of TGF-β and the subsequent activation of MMPs, which play a role in tissue remodeling and fibrosis.
Caption: Chymase-mediated activation of TGF-β and MMP signaling pathways.
Experimental Workflow for Troubleshooting this compound Degradation
A logical workflow can help identify the source of inhibitor degradation.
Caption: A logical workflow for troubleshooting the loss of this compound activity.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating photodegradation of antibodies governed by the light dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of product temperature during primary drying on the long-term stability of lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
BI-1942 in DMSO: A Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of BI-1942 in DMSO stock solutions. As a potent chymase inhibitor intended for in vitro studies, proper storage and handling of this compound are critical for reliable and reproducible experimental outcomes. While specific stability data for this compound in DMSO is not publicly available, this guide offers best practices and troubleshooting strategies based on general knowledge of handling small molecule inhibitors in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, it is recommended to dissolve this compound powder in high-purity, anhydrous DMSO to your desired concentration, typically in the range of 10-50 mM. Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle warming (to no more than 37°C) can be applied. Always visually inspect the solution to ensure no particulates are present before storage.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A: For long-term storage, this compound DMSO stock solutions should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2][3]
Q3: How long can I store this compound in DMSO?
A: While specific stability data for this compound is unavailable, a general guideline for many small molecules in DMSO is storage at -20°C for up to three months.[1] However, the stability of any compound in DMSO is highly dependent on its specific chemical structure.[2] For long-term studies, it is recommended to prepare fresh stock solutions periodically.
Q4: I see precipitation in my this compound stock solution after pulling it from the freezer. What should I do?
A: Precipitation upon thawing can occur. It is recommended to warm the vial to room temperature and vortex thoroughly to redissolve the compound. Gentle warming in a 37°C water bath with sonication can also be effective.[1] Ensure the precipitate has completely redissolved before use. This issue can be exacerbated by the absorption of water by DMSO, so it is crucial to use anhydrous DMSO and tightly seal vials.[3][4]
Q5: My this compound precipitates when I dilute it into my aqueous experimental media. How can I prevent this?
A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer.[1][4] Here are a few troubleshooting steps:
-
Increase the final dilution factor: Using a higher dilution can help keep the compound in solution.
-
Intermediate dilution: Try a serial dilution approach. First, dilute the DMSO stock into a small volume of your aqueous media while vortexing, and then add this intermediate dilution to the final volume.
-
Presence of protein: The presence of proteins, such as BSA or serum, in the final medium can help to stabilize the compound and prevent precipitation.
Hypothetical Stability Data for this compound in DMSO
The following table illustrates how stability data for this compound in DMSO might be presented. Note: This is example data, as specific stability studies for this compound are not publicly available.
| Storage Condition | Time Point | Purity by HPLC (%) |
| -80°C | 1 month | >99% |
| 3 months | >99% | |
| 6 months | >98% | |
| -20°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | 95% | |
| 4°C | 1 week | >98% |
| 1 month | 90% | |
| Room Temp. | 24 hours | >99% |
| 1 week | 92% |
Experimental Protocol: Assessing this compound Stock Solution Stability
If you need to determine the stability of your this compound stock solution under your specific laboratory conditions, you can perform a simple stability study.
Objective: To assess the purity of a this compound DMSO stock solution over time at a given storage temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution in an appropriate solvent for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time. This will serve as your baseline (100% purity).
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials suitable for your chosen storage temperature (e.g., -20°C).
-
Time Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely, vortex to ensure homogeneity, and prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the initial (T=0) peak area. A decrease in the relative peak area or the appearance of new peaks indicates degradation.
Troubleshooting and Workflow Diagrams
The following diagrams illustrate common workflows for troubleshooting issues with this compound stock solutions and a simplified representation of a signaling pathway where a chymase inhibitor may be relevant.
Caption: Troubleshooting workflow for this compound DMSO stock solution issues.
Caption: Simplified pathway showing chymase inhibition by this compound.
References
Minimizing Variability in BI-1942 Experimental Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BI-1942, a potent human chymase inhibitor, in in-vitro experiments. The following troubleshooting guides and FAQs are designed to address common issues and minimize variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective small molecule inhibitor of human chymase, a chymotrypsin-like serine protease.[1] It has an IC50 of 0.4 nM for human chymase.[2] Chymase is primarily stored in the secretory granules of mast cells and is released upon stimulation.[1]
Q2: What is the mechanism of action of chymase that this compound inhibits?
A2: Chymase is involved in several physiological and pathological processes. Notably, it can activate transforming growth factor-beta 1 (TGF-β1), which in turn initiates the Smad signaling pathway, leading to profibrotic responses.[3][4] Chymase can also convert angiotensin I to angiotensin II, a key component of the renin-angiotensin system that regulates blood pressure and can contribute to cardiovascular remodeling.[5][6] Additionally, chymase can activate matrix metalloproteinases (MMPs).[7]
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, the structurally related compound BI-1829 is recommended as a negative control. It is a much weaker inhibitor of human chymase, with an IC50 of 850 nM.[1]
Q4: What are the key selectivity characteristics of this compound?
A4: this compound demonstrates high selectivity for chymase. In a panel of 37 proteases, it only showed significant activity against chymase and Cathepsin G. It is over 100-fold more selective for chymase than for Cathepsin G (IC50 = 110 nM).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent inhibitor concentration due to improper dissolution or serial dilutions. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Prepare fresh dilutions for each experiment. |
| Inconsistent enzyme or substrate concentration. | Use a consistent and validated concentration of recombinant human chymase and substrate in all assays. Ensure the substrate concentration is appropriate for the assay format.[8] | |
| Pipetting errors. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. | |
| Low or no chymase activity observed | Inactive enzyme due to improper storage or handling. | Store recombinant chymase at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH. | Ensure the assay buffer has the correct components and pH for optimal chymase activity (typically around pH 7.4-7.8).[9] | |
| Degraded substrate. | Prepare fresh substrate solutions for each experiment.[8] | |
| High background signal in the assay | Interference of this compound with the detection method. | Run a control with this compound and the detection reagents in the absence of the enzyme to check for interference. |
| Contaminated reagents. | Use fresh, high-quality reagents and dedicated solutions for your chymase assays. | |
| Unexpected or inconsistent results in cell-based assays | Variability in cell culture conditions. | Standardize cell density, passage number, and time from last passage for all experiments. |
| Cell line misidentification or contamination. | Use authenticated cell lines from a reputable source and regularly test for contamination. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Notes |
| This compound | Human Chymase | 0.4[1] | Potent inhibitor suitable for in vitro studies. |
| BI-1829 | Human Chymase | 850[1] | Structurally related negative control. |
| This compound | Cathepsin G | 110[1] | >100-fold selectivity over Cathepsin G. |
Experimental Protocols
Protocol 1: In Vitro Chymase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against human chymase using a colorimetric substrate.
Materials:
-
Recombinant human chymase
-
This compound and BI-1829 (negative control) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) dissolved in DMSO[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and BI-1829 in assay buffer. A typical starting concentration is 10 µM.
-
Dilute the recombinant human chymase to the desired concentration in cold assay buffer.
-
Dilute the Suc-AAPF-pNA substrate in assay buffer.
-
-
Assay Setup (per well):
-
Test Wells: Add assay buffer, diluted this compound/BI-1829, and substrate solution.
-
Positive Control (100% activity): Add assay buffer, DMSO (vehicle control), and substrate solution.
-
Negative Control (0% activity): Add assay buffer, DMSO, and substrate solution (no enzyme).
-
-
Pre-incubation:
-
Add the diluted chymase solution to all wells except the negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Chymase signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for in vitro chymase inhibition assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for chymase assay variability.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymase induces profibrotic response via transforming growth factor-beta 1/Smad activation in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell chymase in keloid induces profibrotic response via transforming growth factor-β1/Smad activation in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathological roles of angiotensin II produced by mast cell chymase and the effects of chymase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
appropriate solvent controls for BI-1942 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chymase inhibitor BI-1942. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and its negative control, BI-1829?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and its negative control, BI-1829. Both compounds are readily soluble in DMSO.
Q2: How should I prepare stock solutions of this compound and BI-1829?
A2: It is recommended to prepare high-concentration stock solutions of this compound and BI-1829 in 100% DMSO, for example, at 10 mM. These stock solutions can then be serially diluted with the assay buffer to achieve the desired final concentrations for your experiment. Storing stock solutions in small aliquots at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles.
Q3: What is the appropriate vehicle control for experiments using this compound?
A3: The appropriate vehicle control is the final concentration of the solvent used to dissolve this compound, typically DMSO, in the assay buffer. It is crucial to maintain the same final concentration of DMSO in all experimental wells, including the "no inhibitor" and "negative control" wells, to ensure that any observed effects are due to the compound and not the solvent.[1][2][3]
Q4: What is the maximum final concentration of DMSO that can be used in a chymase assay?
A4: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1% (v/v).[4] Many enzymes can tolerate DMSO concentrations up to 2%, but it is essential to determine the specific tolerance of your assay system.[2] A pilot experiment to test the effect of a range of DMSO concentrations on chymase activity is recommended to establish the maximum non-inhibitory concentration for your specific assay conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in vehicle control wells | The final DMSO concentration may be too high, affecting the enzyme's activity or the assay components. | Determine the maximum tolerable DMSO concentration for your assay by running a dose-response curve with the solvent alone. Ensure the final DMSO concentration is consistent across all wells and does not exceed this limit (ideally ≤ 1%).[1][4] |
| Inconsistent results between replicates | Inconsistent DMSO concentrations across wells. | Prepare a master mix of your assay buffer containing the final desired concentration of DMSO to add to all wells, ensuring uniformity. |
| Precipitation of this compound in the assay plate | The final concentration of this compound exceeds its solubility in the aqueous assay buffer, even with a small amount of DMSO. | Lower the final concentration of this compound. Ensure that the DMSO stock solution is fully dissolved before adding it to the aqueous buffer. Gentle vortexing after dilution can help. |
| Negative control (BI-1829) shows inhibitory activity | The concentration of the negative control is too high, or there is an issue with the assay itself. BI-1829 is a much weaker inhibitor than this compound, but may show some activity at very high concentrations. | Verify the concentration of your BI-1829 stock solution. Test a range of concentrations to confirm its expected low activity. Ensure your assay conditions are optimized and that the vehicle control shows no inhibition. |
Experimental Protocols
Human Chymase Activity Assay (Colorimetric)
This protocol is adapted from a standard colorimetric chymase assay.[5]
Materials:
-
Human Chymase
-
Assay Buffer (e.g., 0.1 M Tris, pH 7.8)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
This compound (Inhibitor)
-
BI-1829 (Negative Control)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAPF-pNA in 100% DMSO to a concentration of 100 mM.
-
Prepare Compound Stock Solutions: Dissolve this compound and BI-1829 in 100% DMSO to a concentration of 10 mM.
-
Assay Setup: Prepare the following reactions in a 96-well plate. It is recommended to perform each condition in triplicate.
| Reagent | Test Wells (this compound) | Negative Control (BI-1829) | Positive Control (No Inhibitor) | Blank (No Enzyme) |
| Assay Buffer | X µL | X µL | X µL | X µL |
| This compound (diluted from stock) | Y µL | - | - | - |
| BI-1829 (diluted from stock) | - | Y µL | - | - |
| DMSO (to equalize final conc.) | - | - | Y µL | Y µL |
| Substrate (diluted from stock) | Z µL | Z µL | Z µL | Z µL |
| Human Chymase | A µL | A µL | A µL | - |
| Total Volume | 100 µL | 100 µL | 100 µL | 100 µL |
Note: The final DMSO concentration in all wells should be identical and not exceed 1%. Adjust the volume of assay buffer accordingly.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the human chymase to all wells except the blank.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. The percent inhibition can be calculated using the following formula:
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
Visualizations
Caption: Experimental workflow for a chymase inhibition assay.
Caption: Simplified chymase signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Developing an In Vivo Model with BI-1942
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vivo models with the chymase inhibitor, BI-1942.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of human chymase, with an in vitro IC50 of 0.4 nM.[1] Chymase is a serine protease primarily stored in the granules of mast cells.[2][3] Upon release, it plays a significant role in various physiological and pathological processes. A key function of human chymase is the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac fibrosis and remodeling.[4][5] Chymase can also activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), further contributing to tissue fibrosis and inflammation.[6][7]
Q2: Has this compound been tested in vivo before?
A2: Currently, there is no publicly available data on in vivo experiments conducted with this compound.[1] Therefore, researchers developing an in vivo model for this compound will be working in a discovery phase. This guide provides recommendations based on in vivo studies of other chymase inhibitors and general principles of small molecule inhibitor development.
Q3: What are the potential therapeutic indications for a chymase inhibitor like this compound?
A3: Based on the known roles of chymase, inhibitors like this compound have potential therapeutic applications in diseases characterized by fibrosis and inflammation. These include cardiovascular diseases such as heart failure and cardiac fibrosis, as well as non-alcoholic steatohepatitis (NASH).[3][6][8]
Q4: What is a suitable negative control for in vivo experiments with this compound?
A4: For in vitro studies, the structurally related molecule BI-1829, which has a significantly weaker inhibitory effect on human chymase (IC50 = 850 nM), is a suitable negative control.[1] For in vivo experiments, a vehicle-only control group is essential to distinguish compound-related effects from those of the administration vehicle. The suitability of BI-1829 as an in vivo negative control would need to be established through pharmacokinetic and tolerability studies.
Troubleshooting Guide for In Vivo Model Development
Developing an in vivo model for a novel compound like this compound can present several challenges. This guide addresses potential issues and provides structured troubleshooting steps.
Issue 1: Lack of In Vivo Efficacy Despite High In Vitro Potency
-
Possible Cause 1: Poor Pharmacokinetics (PK)
-
Troubleshooting:
-
Conduct a PK study: Determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Optimize formulation: this compound's solubility is a critical factor. Test various formulations to improve exposure (see "Experimental Protocols" section).
-
Consider alternative routes of administration: If oral bioavailability is low, explore intraperitoneal (IP) or intravenous (IV) routes.
-
-
-
Possible Cause 2: Insufficient Target Engagement
-
Troubleshooting:
-
Develop a Pharmacodynamic (PD) biomarker assay: Measure chymase activity or downstream markers (e.g., Angiotensin II levels, TGF-β activation) in the target tissue.
-
Perform a dose-response study: Correlate the dose of this compound with the level of target engagement to establish a PK/PD relationship.
-
-
-
Possible Cause 3: Inappropriate Animal Model
-
Troubleshooting:
-
Verify chymase homology and function: Human and hamster chymase generate Angiotensin II, while mouse and rat chymases degrade it.[5][9] For cardiovascular remodeling studies, hamsters or dogs may be more translatable models than mice or rats.[4][8]
-
Confirm disease relevance: Ensure the chosen animal model recapitulates the human disease pathology where chymase is implicated.
-
-
Issue 2: High Variability in Experimental Data
-
Possible Cause 1: Inconsistent Formulation or Administration
-
Troubleshooting:
-
Standardize formulation preparation: Use a consistent protocol for preparing the this compound formulation immediately before administration.
-
Ensure accurate dosing: Use precise techniques for oral gavage or injections.
-
-
-
Possible Cause 2: Biological Variability
-
Troubleshooting:
-
Increase sample size: A larger number of animals per group can help to overcome individual variations.
-
Use age- and sex-matched animals: This will reduce variability within and between experimental groups.
-
-
Issue 3: Unexpected Toxicity or Adverse Effects
-
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
In vitro profiling: Screen this compound against a panel of other serine proteases and relevant receptors to identify potential off-target activities. This compound has shown high selectivity against Cathepsin G.[1]
-
Dose de-escalation: Determine the maximum tolerated dose (MTD) and conduct efficacy studies at doses below this level.
-
-
-
Possible Cause 2: Vehicle-Related Toxicity
-
Troubleshooting:
-
Include a vehicle-only control group: This is crucial to differentiate between the effects of the compound and the vehicle.
-
Test alternative vehicles: If the vehicle is causing toxicity, explore other formulation options.
-
-
Data Presentation: Hypothetical In Vivo Study Parameters
The following tables present hypothetical data for illustrative purposes to guide researchers in structuring their experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Hamsters
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (0-inf) (ng*h/mL) | 4200 | 1800 |
| Half-life (t1/2) (h) | 4.2 | 3.8 |
| Bioavailability (%) | 23 | N/A |
Table 2: Hypothetical Pharmacodynamic Response in a Hamster Model of Cardiac Fibrosis
| Treatment Group | Dose (mg/kg, p.o., daily) | Cardiac Chymase Activity (% of Vehicle) | Cardiac TGF-β mRNA Expression (Fold Change vs. Vehicle) | Myocardial Collagen Deposition (% Area) |
| Vehicle | 0 | 100 ± 15 | 1.0 ± 0.2 | 12.5 ± 2.1 |
| This compound | 3 | 65 ± 12 | 0.7 ± 0.15 | 9.8 ± 1.8 |
| This compound | 10 | 32 ± 8 | 0.4 ± 0.1 | 6.2 ± 1.5 |
| This compound | 30 | 15 ± 5 | 0.2 ± 0.08 | 4.1 ± 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension formulation suitable for oral gavage in rodents.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringe
-
-
Procedure:
-
Weigh the required amount of this compound for the desired concentration and total volume.
-
Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with the pestle.
-
Transfer the suspension to a suitable container and stir continuously on a stir plate until administration.
-
Ensure the suspension is homogenous before drawing each dose.
-
Protocol 2: In Vivo Efficacy Study in a Hamster Model of Angiotensin II-Induced Cardiac Fibrosis
This protocol outlines a study to evaluate the efficacy of this compound in preventing cardiac fibrosis.
-
Animal Model:
-
Male Golden Syrian hamsters, 8-10 weeks old.
-
-
Induction of Cardiac Fibrosis:
-
Implant osmotic minipumps for continuous subcutaneous infusion of Angiotensin II (e.g., 200 ng/kg/min) for 28 days.
-
-
Experimental Groups (n=10 per group):
-
Sham (saline infusion) + Vehicle
-
Angiotensin II + Vehicle
-
Angiotensin II + this compound (Low dose, e.g., 3 mg/kg)
-
Angiotensin II + this compound (Mid dose, e.g., 10 mg/kg)
-
Angiotensin II + this compound (High dose, e.g., 30 mg/kg)
-
-
Dosing:
-
Administer this compound or vehicle daily by oral gavage, starting one day before minipump implantation and continuing for 28 days.
-
-
Endpoints:
-
Primary:
-
Histological assessment of cardiac fibrosis (e.g., Masson's trichrome or Picrosirius red staining).
-
-
Secondary:
-
Echocardiographic assessment of cardiac function.
-
Measurement of cardiac chymase activity.
-
Gene expression analysis of profibrotic markers (e.g., TGF-β, Collagen I/III) in heart tissue.
-
-
Visualizations
Caption: Chymase Signaling Pathway and this compound Inhibition.
Caption: In Vivo Development Workflow for this compound.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. opnme.com [opnme.com]
- 2. Chymase inhibition prevents cardiac fibrosis and dysfunction after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymase inhibition prevents myocardial fibrosis through the attenuation of NOX4‐associated oxidative stress in diabetic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]
- 7. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Technical Support Center: Enhancing BI-1942 Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of the chymase inhibitor BI-1942 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of human chymase, with an in vitro IC50 of 0.4 nM.[1][2] Chymase is a serine protease released from mast cells that plays a role in various physiological and pathological processes.[2] By inhibiting chymase, this compound can prevent the activation of downstream targets such as TGF-β, matrix metalloproteases (MMPs), and cytokines like IL-1β.[2] This makes it a valuable tool for studying the role of chymase in conditions like ophthalmic diseases and cardiovascular disorders.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Given its high potency (IC50 = 0.4 nM), it is advisable to start with a dose-response experiment ranging from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 1 µM) to determine the effective concentration for your specific cell line and assay.
Q3: Is there a negative control available for this compound?
Yes, Boehringer Ingelheim has made a structurally related compound, BI-1829, available as a negative control.[2] BI-1829 has significantly weaker activity against human chymase (IC50 = 850 nM), making it suitable for confirming that the observed biological effects are due to the specific inhibition of chymase by this compound.[2]
Q4: How should I dissolve and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no observed efficacy | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal effective concentration for your cell line and assay. |
| Poor Cellular Permeability: The compound may not be efficiently entering the cells. | While specific data for this compound is limited, issues with permeability are common for small molecules.[3][4] Consider using permeabilizing agents (with appropriate controls) or extending the incubation time. | |
| Compound Instability: this compound may be degrading in the cell culture medium. | Minimize the time the compound spends in aqueous solutions before being added to the cells. Prepare fresh dilutions from a frozen stock for each experiment. | |
| Target Not Expressed or Active: The target cell line may not express chymase, or the enzyme may not be active under the experimental conditions. | Confirm chymase expression in your cell line using techniques like Western blot, qPCR, or an activity assay. | |
| High Cell Toxicity or Off-Target Effects | Concentration Too High: The concentration of this compound may be in a toxic range for the cells. | Lower the concentration of this compound. Use the lowest effective concentration that produces the desired on-target effect.[5] |
| Off-Target Effects: At higher concentrations, this compound might inhibit other cellular targets. This compound has shown some off-target activity against Cathepsin G (IC50 = 110 nM) and at 10 µM, it showed some inhibition of KOR and 5-HT1D GPCRs.[2][6] | Use the negative control BI-1829 to differentiate between on-target and off-target effects.[2] Consider using a structurally different chymase inhibitor to confirm that the observed phenotype is due to chymase inhibition.[5] | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.[5] | Ensure the final solvent concentration in the culture medium is minimal (e.g., ≤ 0.1%). Always include a vehicle-only control.[5] | |
| Inconsistent Results | Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
| Serum Protein Binding: Components in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration. | Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the cytotoxic concentration range of this compound and identify a suitable concentration for efficacy studies.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM down to 0.1 nM) in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control using BI-1829.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions, vehicle control, and negative control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.
Protocol 2: Assessing this compound Efficacy on a Downstream Target (e.g., TGF-β Activation)
This protocol outlines a general method to measure the effect of this compound on a known downstream effector of chymase.
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate). Once the cells reach the desired confluency, treat them with a non-toxic concentration of this compound (determined from Protocol 1), BI-1829, and a vehicle control for a predetermined time.
-
Stimulation: Induce chymase activity and subsequent TGF-β activation. This will depend on your specific cell model (e.g., by stimulating mast cell degranulation in a co-culture system).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Analysis of TGF-β: Measure the levels of active TGF-β in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, analyze the phosphorylation of downstream signaling molecules (e.g., Smad proteins) in the cell lysates by Western blot.
-
Data Analysis: Compare the levels of active TGF-β or phosphorylated Smad proteins between the different treatment groups.
Visualizations
Caption: Simplified signaling pathway of chymase and the inhibitory action of this compound.
Caption: General experimental workflow for testing the efficacy of this compound in cell culture.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Refining BI-1942 Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the dosage of BI-1942, a potent and selective human chymase inhibitor, for specific cell lines. The information is presented in a question-and-answer format and includes troubleshooting guides, detailed experimental protocols, and visual diagrams of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of human chymase, with an in vitro IC50 of 0.4 nM.[1][2] Chymase is a serine protease primarily stored in the granules of mast cells.[1] Upon release, chymase is involved in various physiological and pathological processes by activating transforming growth factor-beta (TGF-β), matrix metalloproteinases (MMPs), and certain cytokines.[1] By inhibiting chymase, this compound can modulate these downstream signaling pathways.
Q2: Which cell lines are likely to respond to this compound treatment?
A2: Cell lines that are sensitive to chymase activity are potential candidates for this compound treatment. While direct studies on this compound's effects on specific cell lines are limited, research on chymase suggests that cell lines involved in fibrosis, tissue remodeling, and certain cancers may be responsive. For example, studies have shown that chymase can affect the proliferation and adhesion of lung carcinoma cell lines (A549 and H520), melanoma cell lines (WM115 and G361), and oral squamous cell carcinoma cells (HSC3).[3][4][5][6] The responsiveness of a specific cell line will depend on its expression of chymase targets and its reliance on chymase-mediated signaling pathways.
Q3: How do I determine the optimal dosage of this compound for my cell line?
A3: The optimal dosage of this compound for a specific cell line must be determined empirically. A standard method is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability, proliferation, or inhibition of a specific downstream marker. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below.
Q4: What are the known downstream signaling pathways affected by chymase that this compound would inhibit?
A4: Chymase is known to activate several key signaling pathways. By inhibiting chymase, this compound is expected to interfere with these processes. The primary pathways include:
-
TGF-β Signaling: Chymase can activate latent TGF-β1, which then initiates the Smad signaling cascade, often leading to fibrosis and cell proliferation.[7][8]
-
Matrix Metalloproteinase (MMP) Activation: Chymase can activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9, which are involved in extracellular matrix degradation, a critical process in tissue remodeling, cancer cell invasion, and metastasis.[3][9]
-
Cytokine and Growth Factor Activation: Chymase can process and activate certain cytokines and growth factors, contributing to inflammatory responses and angiogenesis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on the cell line. | 1. The cell line may not express the necessary components for chymase signaling. 2. The chosen endpoint is not sensitive to chymase inhibition. 3. The concentration range of this compound is too low. 4. The inhibitor is inactive. | 1. Screen your cell line for the expression of chymase-related targets (e.g., TGF-β receptors, MMPs). 2. Select a more direct downstream marker of chymase activity for your assay (e.g., measuring activated TGF-β1 or MMP levels). 3. Perform a wider dose-response curve, extending to higher concentrations. 4. Verify the activity of your this compound stock using a cell-free chymase activity assay. |
| High variability between replicate wells in the IC50 assay. | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Pipetting errors during drug dilution or addition. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| Unexpected increase in cell viability at certain this compound concentrations. | 1. Off-target effects of the compound at high concentrations. 2. Hormesis effect. | 1. Investigate potential off-target effects by consulting literature or performing broader profiling. 2. This is a complex biological phenomenon. Focus on the inhibitory part of the dose-response curve for IC50 determination. |
| Difficulty dissolving this compound. | The compound may have low solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in culture medium. Ensure the final solvent concentration in the culture is low (typically <0.5%) and consistent across all wells, including controls. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Selectivity |
| Human Chymase | 0.4 | >100-fold vs. Cathepsin G |
Data sourced from Boehringer Ingelheim opnMe portal.[1]
Table 2: Effects of Chymase on Various Cell Lines (Literature Data)
| Cell Line | Cell Type | Effect of Chymase | Concentration Range | Reference |
| A549 | Lung Carcinoma | Decreased proliferation at high doses, slight increase at low doses. | 5-50 mU/ml | [3][4] |
| H520 | Lung Carcinoma | Decreased proliferation at high doses. | 5-50 mU/ml | [3][4] |
| WM115 | Melanoma | Decreased proliferation and migration. | 0.001-0.01 µg/ml | [5] |
| G361 | Melanoma | Partial reduction in viability at high concentrations. | 1-5 µg/ml | [5] |
| HSC3 | Oral Squamous Cell Carcinoma | Promoted secretion of VEGF family proteins, transmigration, and adhesion. | Not specified | [6] |
Note: These studies used chymase, not a chymase inhibitor. The data suggests these cell lines are responsive to chymase activity and are therefore good candidates for testing with this compound.
Experimental Protocols
Protocol: Determination of this compound IC50 in Adherent Cell Lines using a Cell Viability Assay (e.g., MTT Assay)
1. Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Caption: Chymase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mast cell chymase affects the proliferation and metastasis of lung carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell chymase is in contact with melanoma cells in vivo and it detaches melanoma cells from the substratum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell chymase promotes angiogenesis and lymphangiogenesis mediated by activation of melanoma inhibitory activity gene family members in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of BI-1942 and Other Chymase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in a variety of pathologies, including cardiovascular diseases, fibrosis, and inflammatory conditions. Its role in the renin-angiotensin system (RAS) — specifically the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE) — has driven the development of numerous inhibitory compounds. This guide provides an objective comparison of the in vitro efficacy of BI-1942, a highly potent chymase inhibitor, with other notable chymase inhibitors, supported by available experimental data.
Quantitative Efficacy of Chymase Inhibitors
The primary metric for evaluating the efficacy of an inhibitor in vitro is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound and other chymase inhibitors against human chymase, providing a clear comparison of their potency.
| Inhibitor | Human Chymase IC50 (nM) | Other Species Chymase IC50 (nM) | Selectivity Highlights |
| This compound | 0.4 [1][2][3][4] | - | >100-fold selective against Cathepsin G (IC50 = 110 nM)[3][4] |
| BI-1829 (Negative Control) | 850[3][4] | - | Structurally related to this compound with significantly weaker activity[3][4] |
| Fulacimstat (BAY 1142524) | 4[5] | Hamster: 3[5] | 35-fold less potent against human cathepsin G (IC50: 140 nM)[6] |
| TY-51469 | 7.0[7] | Simian: 0.4[7] | A specific chymase inhibitor used in in vivo and in vitro studies[6] |
| NK3201 | 2.5[8][9] | Dog: 1.2, Hamster: 28[8][9] | Does not inhibit tryptase, thrombin, elastase, plasmin, and plasminogen activator[9] |
| TEI-E548 | 6.2[10] | Hamster: 30.6[10] | Orally active inhibitor[10] |
| RO5066852 | Low nanomolar (specific value not provided)[11] | Hamster Chymase II: low nanomolar[11] | Selective against human tryptase, cathepsin G, and chymotrypsin[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams illustrate the chymase-mediated signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Chymase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Chymase Inhibition Assay.
Experimental Protocols
The determination of chymase inhibitory activity is crucial for the evaluation of compounds like this compound. Below is a detailed, generalized protocol for an in vitro chymase inhibition assay based on commonly employed methodologies.
Objective: To determine the IC50 value of a test compound against human chymase.
Materials:
-
Enzyme: Recombinant human chymase
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM) and a non-ionic detergent (e.g., 0.01% Triton X-100)
-
Test Compound: this compound or other chymase inhibitors, dissolved in a suitable solvent (e.g., DMSO)
-
Microplate: 96-well, clear, flat-bottom
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare working solutions of human chymase and the substrate in the assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
Add a defined volume of the diluted test compound or vehicle (for control wells) to the wells of the 96-well microplate.
-
Add the chymase enzyme solution to all wells except for the blank controls.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm.
-
Monitor the change in absorbance over time (kinetic read) at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the chymase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
This guide provides a comparative overview of the efficacy of this compound and other chymase inhibitors, along with the necessary experimental context. The high potency of this compound, as indicated by its sub-nanomolar IC50 value, positions it as a valuable tool for in vitro research into the biological roles of chymase. Further investigations into its in vivo efficacy and selectivity are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BI-1942 and Chymostatin in Cardiovascular Research
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. In the realm of cardiovascular research, particularly in studies involving the role of chymase, two prominent inhibitors are BI-1942 and chymostatin (B1668925). This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for specific research needs.
Chymase, a chymotrypsin-like serine protease, is a key enzyme in the cardiovascular system. It is primarily stored in the secretory granules of mast cells and is released upon stimulation.[1][2] This enzyme plays a significant role in the formation of angiotensin II, a potent vasoconstrictor, and is also involved in the activation of transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which contribute to tissue remodeling.[3][4] Given its multifaceted role in cardiovascular pathophysiology, the inhibition of chymase is a topic of intense research.
Performance and Specificity: A Quantitative Comparison
This compound is a modern, highly potent, and selective inhibitor of human chymase, while chymostatin is a broader-spectrum protease inhibitor that has been utilized in research for a longer period. The key quantitative differences in their inhibitory profiles are summarized below.
| Feature | This compound | Chymostatin |
| Target | Human Chymase | Chymotrypsin-like serine proteases (including chymase), Cathepsin B, soluble Ca2+-activated proteinase[5] |
| IC50 (Human Chymase) | 0.4 nM[1][2] | Not specified in the provided results |
| Selectivity | >100-fold selective against Cathepsin G (IC50 = 110 nM)[1][2] | Broad-spectrum, also inhibits other proteases[5] |
| In Vitro Data | Extensive[1][2] | Available[3][6][7] |
| In Vivo Data | Not available[1][2] | Available in rodent models[6] |
Experimental Protocols
This compound: In Vitro Chymase Inhibition Assay
While a detailed step-by-step protocol for a this compound specific assay is not publicly available, a general protocol for in vitro chymase inhibition can be outlined based on its known properties.
Objective: To determine the inhibitory potential of this compound on human chymase activity.
Materials:
-
Recombinant human chymase
-
Fluorogenic or chromogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
This compound
-
Negative control (e.g., BI-1829, a structurally related but much weaker chymase inhibitor with an IC50 of 850 nM)[1][2]
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human chymase in the assay buffer.
-
Prepare serial dilutions of this compound and the negative control, BI-1829.
-
In a microplate, add the chymase solution to wells containing either this compound, BI-1829, or vehicle control.
-
Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the chymase substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each condition and determine the IC50 value for this compound.
Chymostatin: In Vitro and In Vivo Experimental Protocols
In Vitro Angiotensin II Formation Assay:
This protocol is adapted from a study investigating chymase-dependent Angiotensin II formation in human atrial tissue.[6][7]
Objective: To assess the effect of chymostatin on chymase-mediated Angiotensin II production.
Materials:
-
Human atrial tissue homogenates
-
Angiotensin I or other suitable precursor
-
Radioimmunoassay (RIA) or HPLC-based method for Angiotensin II detection
-
Incubation buffer
Procedure:
-
Prepare homogenates from human atrial tissue.
-
Incubate the tissue homogenates with Angiotensin I in the presence or absence of 50 µM chymostatin.[6][7]
-
The incubation is typically carried out at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of Angiotensin II produced using a suitable detection method like RIA or HPLC.
-
Compare the levels of Angiotensin II in the chymostatin-treated samples to the control samples to determine the extent of inhibition.
In Vivo Study in a Hypertensive Rat Model:
The following is a summary of an in vivo protocol used to evaluate the effects of chymostatin in spontaneously hypertensive rats.
Objective: To investigate the long-term effects of chymase inhibition by chymostatin on blood pressure and cardiovascular parameters in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR)
Treatment:
-
Chymostatin was administered at a dose of 2 mg/kg/day.
-
The drug was delivered via continuous intravenous infusion for 14 days.
Measurements:
-
Blood pressure was monitored continuously.
-
Plasma and tissue levels of Angiotensin II were measured at the end of the study.
-
Renal hemodynamics and other cardiovascular parameters were also assessed.
Results from a study using a similar protocol showed that chymostatin decreased plasma and tissue Angiotensin II levels without significantly lowering blood pressure.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of chymase in the cardiovascular system and points of inhibition.
Caption: General experimental workflow for an in vitro chymase inhibition assay.
Conclusion
The choice between this compound and chymostatin for cardiovascular research depends heavily on the specific experimental goals.
This compound is the superior choice for in vitro studies demanding high specificity for human chymase. Its remarkable potency and selectivity ensure that the observed effects are directly attributable to chymase inhibition, minimizing confounding results from off-target interactions. The availability of a validated negative control, BI-1829, further strengthens its utility as a precise research tool. However, the current lack of in vivo data for this compound limits its application in whole-animal studies.
Chymostatin , on the other hand, has a history of use in both in vitro and in vivo models. While it is a known chymase inhibitor, its broader inhibitory profile against other proteases means that in vivo effects may not be solely due to chymase inhibition. Researchers using chymostatin should be mindful of its potential off-target effects and may need to include additional controls to dissect the specific contribution of chymase.
References
- 1. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Targeting chronic cardiac remodeling with cardiac progenitor cells in a murine model of ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymase-dependent generation of angiotensin II from angiotensin-(1-12) in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potent Chymase Inhibition of BI-1942 with the Negative Control BI-1829
For researchers, scientists, and drug development professionals, establishing the specific bioactivity of a compound is paramount. This guide provides a comparative analysis of BI-1942, a potent chymase inhibitor, and its structurally similar but significantly less active counterpart, BI-1829, which serves as an ideal negative control for in vitro validation studies.
The selective inhibition of biological targets is a cornerstone of modern pharmacology. This compound has been identified as a highly potent inhibitor of human chymase, an enzyme implicated in cardiovascular and inflammatory diseases.[1][2][3] To ensure that the observed effects in experimental settings are genuinely due to chymase inhibition and not off-target activities, a proper negative control is essential. BI-1829, with its close structural resemblance to this compound but dramatically reduced inhibitory activity, fulfills this critical role.[1][3]
Comparative Inhibitory Profile
The following table summarizes the key quantitative data for this compound and BI-1829, highlighting the substantial difference in their potency against human chymase.
| Parameter | This compound | BI-1829 | Reference |
| Target | Human Chymase | Human Chymase | [1][3] |
| IC50 (nM) | 0.4 | 850 | [1][3] |
| Selectivity | >100-fold vs. Cathepsin G (IC50 = 110 nM) | Not specified as a primary feature | [1][3] |
| Molecular Weight (Da) | 434.5 | 419.5 | [3] |
Experimental Validation Workflow
The use of BI-1829 as a negative control is fundamental to validating that the biological effects observed with this compound are a direct consequence of chymase inhibition. The logical workflow for such an experiment is depicted below.
Caption: Workflow for validating the on-target effect of this compound using BI-1829 as a negative control.
Experimental Protocols
To facilitate the replication of validation studies, detailed methodologies for key experiments are provided below.
Human Chymase Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of this compound and BI-1829 against recombinant human chymase.
Materials:
-
Recombinant Human Chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
This compound and BI-1829, serially diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and BI-1829 in DMSO. A typical starting concentration would be 10 mM, diluted down to the pM range.
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of pre-warmed assay buffer containing the recombinant human chymase to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time (e.g., 30 minutes).
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Downstream Signaling
Objective: To assess the effect of this compound and BI-1829 on a chymase-dependent signaling pathway in a relevant cell line (e.g., mast cells or fibroblasts).
Materials:
-
Relevant cell line (e.g., HMC-1 human mast cell line)
-
Cell culture medium and supplements
-
Stimulant for chymase release (e.g., calcium ionophore A23187)
-
This compound and BI-1829
-
Reagents for measuring a downstream marker (e.g., ELISA kit for TGF-β1 or a specific cytokine)
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, BI-1829, or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a chymase-releasing agent to induce the signaling cascade.
-
After an appropriate incubation time, collect the cell supernatant or cell lysate.
-
Measure the concentration of the downstream marker (e.g., TGF-β1) using a suitable method like ELISA.
-
Analyze the data to determine if this compound, but not BI-1829, can inhibit the production of the downstream marker in a dose-dependent manner.
By employing this comparative approach with this compound and the negative control BI-1829, researchers can confidently attribute the observed biological effects to the specific inhibition of chymase, thereby strengthening the validity of their findings.
References
A Comparative Analysis of BI-1942 and ACE Inhibitors in Heart Failure Models: A Mechanistic and Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established Angiotensin-Converting Enzyme (ACE) inhibitors and the novel, potent chymase inhibitor BI-1942 as potential therapeutic agents in heart failure. While ACE inhibitors are a cornerstone of current heart failure therapy, targeting the alternative angiotensin II-producing enzyme, chymase, presents a promising new strategy.
This comparison is based on the established mechanisms of ACE inhibitors and the in vitro characterization of this compound. It is important to note that, as of the latest available information, there is no published in vivo experimental data for this compound in heart failure models. Therefore, this guide offers a forward-looking perspective on how these two classes of drugs might compare, highlighting the mechanistic rationale for the development of chymase inhibitors and outlining the necessary future preclinical investigations.
Introduction: The Renin-Angiotensin-Aldosterone System and Beyond
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Its overactivation is a key pathophysiological driver in heart failure, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. ACE inhibitors have been a mainstay of heart failure treatment for decades, primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II.[1][2][3]
However, the existence of alternative, ACE-independent pathways for angiotensin II production, primarily mediated by the serine protease chymase, has been well-documented.[4][5][6] This "angiotensin II escape" may limit the efficacy of ACE inhibitors in some patients. Chymase, released from mast cells in the heart, not only generates angiotensin II but also exerts pro-fibrotic and pro-inflammatory effects through angiotensin II-independent mechanisms, such as the activation of transforming growth factor-beta (TGF-β).[7][8][9] This dual role of chymase makes it an attractive therapeutic target in heart failure.
This compound is a highly potent and selective inhibitor of human chymase, developed by Boehringer Ingelheim and made available for in vitro research. Its in vivo effects are yet to be characterized.
Mechanism of Action: A Tale of Two Pathways
ACE Inhibitors: The Established Paradigm
ACE inhibitors competitively block the angiotensin-converting enzyme, leading to a cascade of beneficial effects in heart failure:
-
Reduced Angiotensin II Formation: This leads to vasodilation, reducing both preload and afterload on the failing heart.[1][4]
-
Decreased Aldosterone (B195564) Secretion: Reduced angiotensin II levels lead to lower aldosterone production, promoting sodium and water excretion and reducing fluid overload.[10]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting this breakdown, ACE inhibitors further contribute to vasodilation.[2]
This compound and Chymase Inhibition: A Novel Approach
This compound, as a chymase inhibitor, is hypothesized to offer therapeutic benefits in heart failure through distinct and potentially complementary mechanisms:
-
Inhibition of Local Angiotensin II Production: By blocking chymase, this compound would specifically target the ACE-independent pathway of angiotensin II generation within the cardiac tissue, where mast cell degranulation and chymase release are heightened in heart failure.[6][10]
-
Attenuation of Cardiac Fibrosis: Chymase is a potent activator of TGF-β, a key mediator of cardiac fibrosis.[7][8][9] By inhibiting chymase, this compound could directly mitigate the pro-fibrotic signaling that contributes to the stiffening and dysfunction of the heart muscle. This effect is independent of angiotensin II formation.
-
Reduced Inflammation and Extracellular Matrix Remodeling: Chymase can also activate matrix metalloproteinases (MMPs) and other inflammatory cytokines, contributing to adverse cardiac remodeling.[5] Inhibition by this compound could therefore have broader anti-remodeling effects.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by ACE inhibitors and chymase inhibitors.
Caption: Signaling pathway targeted by ACE inhibitors.
Caption: Signaling pathways targeted by the chymase inhibitor this compound.
Comparative Data Summary (In Vitro and Prospective In Vivo)
Due to the absence of in vivo data for this compound, the following tables provide a summary of the known in vitro data for this compound and a prospective comparison of the anticipated effects of chymase inhibition versus ACE inhibition in heart failure models.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human Chymase | 0.4 nM | >100-fold vs. Cathepsin G | Boehringer Ingelheim opnMe |
| ACE Inhibitors (e.g., Captopril) | Angiotensin-Converting Enzyme | ~23 nM | Varies by agent | Published Literature |
Table 2: Prospective Comparative Efficacy in Heart Failure Models
| Parameter | ACE Inhibitors | This compound (Hypothesized) | Potential for Synergy |
| Systemic Blood Pressure | Significant Reduction | Minimal to Moderate Reduction | Yes, by targeting complementary pathways. |
| Cardiac Angiotensin II Levels | Partial Reduction (due to chymase escape) | Significant Reduction (in tissues with high chymase activity) | Yes, could lead to more complete RAAS blockade. |
| Cardiac Fibrosis | Moderate Reduction | Significant Reduction (via direct TGF-β pathway inhibition) | Yes, by targeting both Ang II-dependent and -independent fibrotic pathways. |
| Cardiac Hypertrophy | Moderate Reduction | Moderate to Significant Reduction | Likely. |
| Inflammation | Modest Effect | Potential for Significant Reduction | Yes. |
| Extracellular Matrix Remodeling | Modest Effect | Potential for Significant Reduction | Yes. |
Experimental Protocols for Future Comparative Studies
To enable a direct comparison of this compound and ACE inhibitors, rigorous preclinical studies in relevant heart failure models are essential. The following outlines a potential experimental workflow.
Caption: Proposed experimental workflow for comparative analysis.
Heart Failure Model
A well-characterized model of heart failure, such as coronary artery ligation-induced myocardial infarction or transverse aortic constriction (TAC)-induced pressure overload in rodents, should be employed.
Treatment Groups
-
Sham-operated control
-
Heart failure + Vehicle
-
Heart failure + ACE inhibitor (e.g., Ramipril at a clinically relevant dose)
-
Heart failure + this compound (multiple dose levels to establish a dose-response relationship)
-
Heart failure + Combination of ACE inhibitor and this compound
Efficacy Endpoints
-
Cardiac Function: Serial echocardiography to assess left ventricular ejection fraction (LVEF), fractional shortening, and diastolic function.
-
Hemodynamics: Continuous blood pressure monitoring via telemetry.
-
Cardiac Remodeling: Histological analysis of cardiac fibrosis (Picrosirius red staining) and cardiomyocyte hypertrophy (wheat germ agglutinin staining).
-
Biomarkers: Measurement of plasma and cardiac tissue levels of angiotensin II, TGF-β, and markers of cardiac injury and stress (e.g., NT-proBNP).
-
Gene and Protein Expression: Analysis of key signaling pathways involved in fibrosis and inflammation.
Conclusion and Future Directions
ACE inhibitors represent a landmark achievement in the treatment of heart failure. However, the existence of ACE-independent pathways for angiotensin II production and the multifaceted pro-fibrotic and pro-inflammatory roles of chymase highlight a potential ceiling to the efficacy of ACE inhibition alone.
The novel chymase inhibitor, this compound, offers a promising, mechanistically distinct approach to tackling heart failure. Its theoretical advantages lie in its potential to provide more complete RAAS inhibition within the heart and to directly target angiotensin II-independent pathways of cardiac fibrosis and remodeling.
The lack of in vivo data for this compound necessitates a call to action for the research community. Head-to-head preclinical studies, as outlined in this guide, are crucial to validate the therapeutic potential of chymase inhibition and to explore its possible synergistic effects with established therapies like ACE inhibitors. Such studies will be instrumental in determining whether targeting chymase can usher in a new era of more effective treatments for heart failure.
References
- 1. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Chymase: a new pharmacologic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role for chymase in heart failure: angiotensin II-dependent or -independent mechanisms? | Semantic Scholar [semanticscholar.org]
- 6. Pathological roles of angiotensin II produced by mast cell chymase and the effects of chymase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chymase induces profibrotic response via transforming growth factor-beta 1/Smad activation in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymase inhibition reduces the progression to heart failure after autoimmune myocarditis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
BI-1942: A Highly Specific Tool for Investigating Human Chymase Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of BI-1942, a potent and highly specific inhibitor of human chymase, a serine protease implicated in cardiovascular and inflammatory diseases. Through a comparative analysis with other serine protease inhibitors, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers investigating the role of chymase in health and disease.
Unveiling the Potency and Selectivity of this compound
This compound stands out as a powerful research tool due to its exceptional potency and specificity for human chymase. Experimental data reveals an IC50 value of 0.4 nM, indicating strong inhibitory action against this key enzyme.[1][2] To assess its specificity, this compound was tested against a broad panel of 37 proteases. The results demonstrated that at a concentration of 10 µM, this compound only exhibited significant inhibition of chymase and Cathepsin G.[1][2] Notably, it displayed over 100-fold selectivity for chymase over Cathepsin G, with an IC50 of 110 nM for the latter.[1][2]
For comparative purposes, a structurally related compound, BI-1829, serves as a valuable negative control. BI-1829 shows significantly weaker inhibition of human chymase, with an IC50 of 850 nM, making it suitable for in vitro experiments to confirm that the observed effects are due to chymase inhibition.[1][2]
Another chymase inhibitor, JNJ-10311795, offers a point of comparison. It acts as a dual inhibitor, targeting both neutrophil Cathepsin G with a Ki of 38 nM and mast cell chymase with a Ki of 2.3 nM.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and comparator compounds against key serine proteases. This data highlights the superior selectivity of this compound for human chymase.
| Compound | Target Protease | IC50 / Ki | Selectivity vs. Chymase |
| This compound | Human Chymase | 0.4 nM (IC50) [1][2] | - |
| Cathepsin G | 110 nM (IC50)[1][2] | >275-fold | |
| BI-1829 (Negative Control) | Human Chymase | 850 nM (IC50)[1][2] | 2125-fold weaker |
| JNJ-10311795 | Human Chymase | 2.3 nM (Ki) | - |
| Cathepsin G | 38 nM (Ki) | ~16.5-fold |
Note: While this compound was tested against a panel of 37 proteases, the complete list and their specific inhibition values are not publicly available. The panel likely included a broad range of serine proteases to establish a comprehensive specificity profile.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details the typical experimental protocols used to assess the specificity of serine protease inhibitors.
Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This assay is a common method to determine the inhibitory potency (IC50) of a compound against a specific serine protease.
Materials:
-
Purified recombinant human serine protease (e.g., chymase, Cathepsin G)
-
Fluorogenic peptide substrate specific for the protease
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the serine protease solution to each well of the microplate.
-
Add the serially diluted test inhibitor to the corresponding wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of this compound.
Caption: Workflow for assessing the specificity of a serine protease inhibitor.
Caption: Chymase activates the pro-fibrotic TGF-β signaling pathway.
References
A Head-to-Head Comparison of Chymase Inhibitors: BI-1942 and TY-51469
In the landscape of serine protease inhibitors, chymase has emerged as a significant therapeutic target for a variety of inflammatory and fibrotic diseases. This guide provides a detailed, data-driven comparison of two prominent chymase inhibitors, BI-1942 and TY-51469, to assist researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Executive Summary
This compound and TY-51469 are both potent inhibitors of human chymase, a key enzyme involved in the maturation of pro-inflammatory and pro-fibrotic mediators. While both compounds exhibit high affinity for their target, key differences in their reported in vitro potency and the availability of in vivo data distinguish them. This compound demonstrates exceptional in vitro potency against human chymase, though publically available in vivo data is lacking. Conversely, TY-51469, while also a potent inhibitor, has been characterized in multiple in vivo models of inflammatory and fibrotic diseases, providing a more comprehensive preclinical profile.
In Vitro Performance: A Comparative Analysis
The in vitro inhibitory activity of this compound and TY-51469 against chymase has been quantified, with key data summarized below.
| Parameter | This compound | TY-51469 |
| Target | Human Chymase | Human Chymase, Simian Chymase |
| IC50 (Human Chymase) | 0.4 nM[1][2] | 7.0 nM[3] |
| IC50 (Simian Chymase) | Not Reported | 0.4 nM[3] |
| Selectivity | >100-fold selective against Cathepsin G (IC50 = 110 nM)[1][2]. Tested against a panel of 37 proteases and showed significant inhibition only against chymase and Cathepsin G.[1][2] | No inhibition of other chymotrypsin-like serine proteases, bovine chymotrypsin, or human cathepsin G at concentrations up to 10 μM.[4] |
In Vivo Studies: Characterization of TY-51469
A significant differentiator between the two compounds is the availability of in vivo data. While no in vivo studies for this compound are publically available, TY-51469 has been evaluated in several animal models of disease.
Inflammatory Bowel Disease (IBD)
In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, TY-51469 was shown to ameliorate disease progression.[5][6] Treatment with TY-51469 resulted in reduced intestinal inflammation and an increase in the expression of immune-regulatory molecules.[5][6]
Pulmonary Fibrosis
In a mouse model of silica-induced pulmonary fibrosis, administration of TY-51469 suppressed the accumulation of neutrophils in the lung and reduced the overall severity of fibrosis.[7]
Acute Pancreatitis
In a hamster model of L-arginine-induced acute pancreatitis, treatment with TY-51469 reduced pancreatic chymase activity and the number of chymase-positive cells in the pancreas.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vivo experiments with TY-51469 are provided below for reference.
Inflammatory Bowel Disease (Rat Model)[5][6]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis: Administration of 3.5% dextran sulfate sodium (DSS) in drinking water for 7 days.
-
Treatment: Daily intraperitoneal injection of TY-51469 (10 mg/kg) or saline (vehicle control).
-
Assessment:
-
Clinical: Body weight, stool consistency, and rectal bleeding were monitored daily.
-
Histological: Colon tissue was collected for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammation and tissue damage.
-
Immunological: Serum and colon tissue homogenates were analyzed for cytokine levels (e.g., IL-6, TNF-α) by ELISA. Splenocytes and mesenteric lymph node cells were isolated for flow cytometric analysis of immune cell populations.
-
Pulmonary Fibrosis (Mouse Model)[7]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Intratracheal instillation of silica (B1680970) particles.
-
Treatment: Daily oral administration of TY-51469 (dose not specified in the abstract) or vehicle.
-
Assessment:
-
Histological: Lung tissue was collected for Masson's trichrome staining to assess collagen deposition and fibrosis.
-
Biochemical: Bronchoalveolar lavage fluid (BALF) was collected to measure total and differential cell counts and cytokine levels. Lung tissue homogenates were used to determine hydroxyproline (B1673980) content as a measure of collagen.
-
Acute Pancreatitis (Hamster Model)[4]
-
Animal Model: Male Syrian golden hamsters.
-
Induction of Pancreatitis: Subcutaneous injection of L-arginine.
-
Treatment: A single intraperitoneal injection of TY-51469 (30 mg/kg) or saline one hour after L-arginine administration.
-
Assessment:
-
Biochemical: Serum amylase and lipase (B570770) levels were measured. Pancreatic tissue was collected to measure chymase activity.
-
Histological: Pancreatic tissue was collected for H&E staining to assess edema, inflammation, and necrosis. Immunohistochemistry was performed to detect chymase-positive cells.
-
Conclusion
Both this compound and TY-51469 are valuable tools for investigating the role of chymase in health and disease. This compound stands out for its exceptional in vitro potency against human chymase, making it an excellent candidate for in vitro screening and mechanistic studies. TY-51469, with its demonstrated efficacy in multiple in vivo models, provides a strong foundation for preclinical studies and further drug development. The choice between these inhibitors will ultimately depend on the specific research question and the experimental systems being employed. For researchers focusing on in vivo efficacy and translational studies, the existing data for TY-51469 offers a more established starting point. For those prioritizing high in vitro potency for screening or biochemical assays, this compound presents a compelling option. The lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations of these and other chymase inhibitors in standardized in vitro and in vivo assays to provide a more definitive comparative assessment.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chymase as a Novel Therapeutic Target in Acute Pancreatitis [mdpi.com]
- 5. Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chymase Inhibition: BI-1942 vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of chymase, a critical serine protease involved in various physiological and pathological processes. We will objectively evaluate the pharmacological inhibitor BI-1942 against the technique of genetic knockdown, offering supporting experimental data and protocols to aid in experimental design and interpretation.
Chymase, primarily stored in the granules of mast cells, is a significant player in tissue remodeling, inflammation, and cardiovascular functions.[1][2][3] Upon mast cell activation, chymase is released and participates in the activation of transforming growth factor-beta (TGF-β), matrix metalloproteinases (MMPs), and various cytokines.[1][3][4][5] Understanding its precise roles is crucial, and both small molecule inhibitors and genetic approaches provide valuable, albeit different, insights.
Comparative Overview
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., Knockout Models) |
| Approach | Acute, transient, and dose-dependent inhibition of chymase enzymatic activity. | Chronic, systemic, or tissue-specific ablation of chymase expression. |
| Temporal Control | High. The effect is rapid and reversible upon withdrawal of the compound. | Low. The gene is absent throughout the development of the model organism, potentially leading to compensatory mechanisms. |
| Specificity | Highly potent for human chymase, with some off-target effects on Cathepsin G at higher concentrations.[1][3] | Highly specific to the targeted chymase gene (e.g., Cma1 in humans, Mcpt4 as a functional homolog in mice).[2] |
| Application | Primarily suited for in vitro studies and potentially for acute in vivo models.[1][3] | Ideal for studying the developmental and long-term physiological roles of chymase in vivo.[2] |
| Translational Relevance | Directly mimics the action of a therapeutic drug, providing insights into pharmacological intervention. | Provides fundamental insights into the biological necessity and function of the protein. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and findings from chymase knockdown studies.
Table 1: In Vitro Profile of Chymase Inhibitor this compound
| Parameter | Value | Species | Notes |
| IC50 (this compound) | 0.4 nM | Human | Highly potent inhibition of chymase activity.[1][3] |
| IC50 (BI-1829) | 850 nM | Human | Structurally related negative control with significantly weaker activity.[1] |
| Selectivity | >100-fold vs. Cathepsin G (IC50 = 110 nM) | Human | Tested against a panel of 37 proteases.[1][3] |
| Plasma Protein Binding | 97.3% | Human | High binding may influence free drug concentration.[1] |
Table 2: Selected Phenotypes Observed in Chymase Knockdown Models
| Model | Phenotype | Implication | Reference |
| Mcpt4 Knockout Mice | Reduced abdominal aortic aneurysm formation | Chymase contributes to pathological tissue remodeling. | [4] |
| Mcpt4 Knockout Mice | Increased neutrophil recruitment and TNF-α levels in a model of danger-induced inflammation | Chymase can have protective, anti-inflammatory roles by degrading alarmins. | [6] |
| Chymase-deficient mice | Altered outcomes in various inflammatory and autoimmune disease models | The role of chymase is context-dependent, being either detrimental or protective.[2] |
Signaling Pathways and Experimental Workflows
Chymase Signaling Pathway
Caption: Simplified signaling pathway of chymase upon its release from mast cell granules.
Experimental Workflow: Comparative Analysis
Caption: A logical workflow for cross-validating this compound effects with genetic knockdown models.
Experimental Protocols
In Vitro Chymase Inhibition Assay
This protocol is based on the methods used to characterize this compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human chymase.
-
Materials:
-
Recombinant human chymase.
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound) and negative control (BI-1829) in DMSO.
-
384-well microplate, black.
-
Plate reader with fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the microplate wells.
-
Add recombinant human chymase to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., λex=370 nm, λem=460 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chymase Knockdown Animal Model Analysis (General Protocol)
This protocol outlines a general approach for studying the effects of chymase deficiency in a disease model, based on methodologies from published studies.[2][6][7]
-
Objective: To investigate the role of chymase in a specific pathological process (e.g., inflammation, fibrosis) using a chymase knockout mouse model.
-
Materials:
-
Chymase knockout mice (e.g., Mcpt4 -/-) and wild-type (WT) littermate controls.
-
Disease induction agent (e.g., LPS for inflammation, Angiotensin II for hypertension).
-
Anesthesia and surgical tools (if applicable).
-
Tissue collection and processing reagents (e.g., formalin, RNA stabilization solution, protein lysis buffer).
-
-
Procedure:
-
Acclimate both knockout and WT mice to the experimental conditions.
-
Induce the disease or pathological state of interest in both groups of mice. A control group of each genotype should receive a vehicle or sham treatment.
-
Monitor the animals for disease progression using relevant physiological or behavioral measures.
-
At a pre-determined endpoint, euthanize the animals and collect tissues of interest.
-
Process the tissues for various analyses:
-
Histology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., H&E, Masson's trichrome) to assess tissue morphology and fibrosis.
-
Gene Expression: Extract RNA and perform RT-qPCR or RNA-sequencing to analyze the expression of relevant genes.
-
Protein Analysis: Prepare tissue lysates for ELISA or Western blotting to quantify protein levels of interest (e.g., cytokines, collagen).
-
Enzymatic Activity: Prepare tissue homogenates to measure chymase activity and confirm its absence in the knockout animals.[7]
-
-
Statistically compare the results from the knockout and WT groups to determine the effect of chymase deficiency on the disease phenotype.
-
Conclusion
Both the pharmacological inhibition with this compound and genetic knockdown of chymase are powerful tools for elucidating the enzyme's function. This compound offers a highly potent and acute method for studying chymase inhibition, particularly in in vitro systems, and serves as a valuable proxy for therapeutic intervention.[1][3] Conversely, genetic knockdown models provide crucial insights into the long-term physiological and pathological roles of chymase, though the interpretation can be complicated by potential developmental compensation.[2]
For a comprehensive understanding, a dual approach is recommended. The effects (or lack thereof) of this compound in in vitro or ex vivo assays can be cross-validated using cells or tissues from chymase knockout animals. This integrated strategy allows researchers to dissect the acute enzymatic roles from the chronic, systemic functions of chymase, ultimately leading to more robust and translatable findings.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of cardiovascular remodelling by chymase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast cell chymase degrades the alarmins heat shock protein 70, biglycan, HMGB1, and interleukin-33 (IL-33) and limits danger-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of the In Vitro Potency of Chymase Inhibitors: BI-1942 versus NK3201
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro potency of two notable chymase inhibitors, BI-1942 and NK3201. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation of these compounds.
Quantitative Potency and Selectivity
A direct comparison of the in vitro potency of this compound and NK3201 reveals that both are highly effective inhibitors of human chymase. This compound, however, demonstrates a greater potency with a lower half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (Human Chymase) | Selectivity |
| This compound | Human Chymase (CMA1) | 0.4 nM[1][2] | >100-fold selective against Cathepsin G (IC50 = 110 nM)[1][2] |
| NK3201 | Human, Dog, and Hamster Chymase | 2.5 nM (Human)[3] | Does not inhibit other serine proteases such as tryptase, thrombin, elastase, plasmin, and plasminogen activator[3] |
Experimental Protocols
The determination of the in vitro potency of chymase inhibitors like this compound and NK3201 typically involves a standardized enzymatic assay. The following protocol outlines the general methodology used to determine the IC50 values.
Chymase Inhibitor IC50 Determination Assay
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of chymase by 50%.
Materials:
-
Recombinant human chymase
-
Fluorogenic or chromogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer at pH 7.5 with NaCl and a detergent like Tween-20)
-
Test compounds (this compound, NK3201) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The recombinant human chymase and the substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
A defined volume of the chymase enzyme solution is added to the wells of the microplate.
-
The serially diluted test compounds are then added to their respective wells.
-
The plate is incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the chymase substrate to all wells.
-
-
Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Visualizing Experimental and Biological Contexts
To further elucidate the experimental process and the biological relevance of chymase inhibition, the following diagrams are provided.
Chymase is a serine protease primarily released from mast cells and is known to be involved in various physiological and pathological processes. One of its key roles is the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Furthermore, chymase can activate other signaling molecules, such as transforming growth factor-beta 1 (TGF-β1), which plays a crucial role in tissue fibrosis.[4][5]
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
A Comparative Analysis of Two Chymase Inhibitors: Preclinical Promise vs. Clinical Reality
A detailed guide for researchers, scientists, and drug development professionals assessing the distinct advantages and developmental stages of BI-1942 and Fulacimstat (B607566) in the landscape of chymase inhibition.
This guide provides a comprehensive comparison of two notable chymase inhibitors, this compound and Fulacimstat (BAY 1142524). While both molecules target the same serine protease, their current developmental statuses and available data present a study in contrasts: this compound as a highly potent, preclinical tool compound for in vitro research, and Fulacimstat as a clinically evaluated agent now being explored for new therapeutic avenues following a lack of efficacy in its initial indications.
At a Glance: Key Quantitative Data
The following table summarizes the key in vitro and clinical trial data for this compound and Fulacimstat, offering a clear comparison of their potency and clinical outcomes.
| Parameter | This compound | Fulacimstat (BAY 1142524) |
| Target | Human Chymase | Human and Hamster Chymase |
| IC50 (Human Chymase) | 0.4 nM[1][2][3] | 4 nM[4] |
| IC50 (Hamster Chymase) | Not Available | 3 nM[4] |
| Selectivity | >100-fold selective against Cathepsin G[1] | Selective |
| In Vivo Data | No available data[1] | Efficacious in hamster models of cardiac fibrosis[4][5] |
| Clinical Development Stage | Preclinical (in vitro tool)[1] | Phase II trials completed[6][7][8] |
| Key Clinical Outcomes | Not Applicable | Safe and well-tolerated, but no significant efficacy in cardiac remodeling or diabetic kidney disease.[9][10] |
| Current Status | Available as a research tool for in vitro studies[1][2] | Development for cardiac indications halted; potential new role as a profibrinolytic agent being explored.[6][7][8][11] |
The Chymase Signaling Pathway and Therapeutic Intervention
Chymase is a serine protease primarily stored in the granules of mast cells.[6][8] Upon activation, it is released and plays a role in various physiological and pathological processes. A key function of chymase is the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a mediator of fibrosis and inflammation. Chymase can also activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), further contributing to tissue remodeling.[5][7] Both this compound and Fulacimstat are designed to inhibit chymase, thereby blocking these downstream effects.
Detailed Comparison
This compound: A Potent Preclinical Tool
This compound, developed by Boehringer Ingelheim, stands out for its exceptional in vitro potency, with an IC50 of 0.4 nM against human chymase.[1][2][3] It also demonstrates high selectivity, being over 100-fold more selective for chymase than for Cathepsin G.[1] Currently, this compound is positioned as a chemical probe for in vitro experiments to explore the biological roles of chymase.[1][2] A key point for researchers is the lack of any published in vivo data for this compound.[1] For comparative in vitro studies, a structurally related but significantly less potent compound, BI-1829 (IC50 = 850 nM for human chymase), is available as a negative control.[1]
Fulacimstat (BAY 1142524): A Clinically Evaluated Compound with a Shifting Focus
Fulacimstat, from Bayer, has a well-documented history of preclinical and clinical development.[6][7][8] It is a potent chymase inhibitor with IC50 values of 4 nM and 3 nM for human and hamster chymase, respectively.[4]
Preclinical Efficacy in Cardiac Fibrosis: In a hamster model of isoprenaline-induced cardiac fibrosis, Fulacimstat demonstrated a dose-dependent reduction in the fibrotic area of the heart.[4] At a dose of 10 mg/kg, it significantly reduced the end-diastolic pressure compared to placebo, indicating an improvement in cardiac function.[4]
Clinical Trials and Outcomes: Fulacimstat progressed to Phase II clinical trials for the treatment of adverse cardiac remodeling after myocardial infarction (CHIARA MIA trials) and for diabetic kidney disease.[6][9] While the trials established that Fulacimstat was safe and well-tolerated in patients, it failed to meet its primary efficacy endpoints in both indications.[9][10] There were no significant improvements in parameters of cardiac remodeling or kidney function compared to placebo.[9]
A New Direction: Profibrinolytic Potential: Despite the halt in its development for cardiac and renal applications, recent research has uncovered a new potential role for Fulacimstat. Chymase has been found to inactivate plasmin within fibrin-rich clots.[11] By inhibiting chymase, Fulacimstat could protect plasmin from degradation, thereby enhancing the body's natural ability to dissolve blood clots. This has opened a new avenue of investigation for Fulacimstat as a profibrinolytic agent with a potentially low risk of bleeding.[11]
Experimental Protocols
In Vitro Chymase Inhibition Assay (General Protocol)
A generalized workflow for assessing the in vitro inhibitory activity of compounds like this compound and Fulacimstat is outlined below.
Methodology: This assay typically involves the use of recombinant human chymase and a synthetic, fluorogenic substrate. The test compounds (this compound or Fulacimstat) are prepared in a dose-response manner and incubated with the enzyme. The substrate is then added, and the enzymatic reaction, which results in the release of a fluorescent molecule, is monitored over time using a fluorescence plate reader. The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rate against the compound concentration.
In Vivo Cardiac Fibrosis Model (Isoprenaline-Induced in Hamsters)
This preclinical model was instrumental in evaluating the in vivo efficacy of Fulacimstat.
Methodology: Cardiac fibrosis is induced in hamsters through the administration of isoprenaline, a non-selective beta-adrenergic agonist. The animals are then treated with the test compound (e.g., Fulacimstat) at various doses, a positive control (such as an ACE inhibitor like enalapril), or a placebo over a defined period. At the end of the treatment period, the hearts are excised, and the extent of the fibrotic area is quantified using histological techniques. Cardiac function can also be assessed through methods like measuring end-diastolic pressure.[4][5]
Conclusion: Distinct Advantages for Different Research Needs
The comparison of this compound and Fulacimstat highlights the different stages and potential applications of chymase inhibitors.
This compound offers a significant advantage for researchers conducting in vitro studies focused on elucidating the fundamental roles of chymase in various biological processes. Its high potency and selectivity make it an excellent tool for target validation and mechanistic studies. However, the absence of in vivo data means its therapeutic potential remains unexplored.
Fulacimstat , on the other hand, provides a wealth of in vivo and clinical data . While it did not demonstrate efficacy for its initial indications, its established safety profile in humans is a major advantage.[9] The ongoing exploration of its profibrinolytic properties makes it a valuable lead compound for the development of novel antithrombotic therapies.[11]
For scientists and drug developers, the choice between these two agents depends on the specific research question. This compound is the superior choice for precise in vitro pharmacological studies, while Fulacimstat offers a clinically-tested scaffold with a repositioning opportunity in the field of thrombosis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of the chymase inhibitor fulacimstat on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of BI-1942: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chymase inhibitor BI-1942 with other relevant alternatives. This document summarizes the mechanism of action, performance data, and detailed experimental protocols to assist in the validation of this compound in various biological systems.
This compound is a highly potent and selective inhibitor of human chymase, an enzyme implicated in cardiovascular diseases and fibrosis.[1][2] Its mechanism of action centers on the inhibition of chymase, a serine protease stored in the granules of mast cells.[1][2] Upon activation, chymase plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Furthermore, chymase is involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), key mediators of tissue remodeling and fibrosis.[1][2][3]
While extensive in vivo and cellular data for this compound are not publicly available, this guide provides a detailed overview of its in vitro activity and compares it with other well-characterized chymase inhibitors that have been validated in various biological systems.
In Vitro Profile of this compound
This compound demonstrates exceptional potency and selectivity for human chymase in biochemical assays. A structurally related but significantly less active compound, BI-1829, serves as a valuable negative control for in vitro studies.[2]
| Compound | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | Human Chymase | 0.4 | >100-fold vs. Cathepsin G | Highly potent and selective chymase inhibitor. [1][2][5] |
| BI-1829 | Human Chymase | 850 | - | Structurally related negative control.[2] |
Comparative Analysis with Alternative Chymase Inhibitors
Several other chymase inhibitors have been investigated in a range of biological models, from cell-based assays to animal models of disease. The following tables summarize the key findings for these alternative compounds, providing a benchmark for the potential therapeutic applications of chymase inhibition.
Performance in Cardiovascular Disease Models
| Compound | Biological System | Model | Key Findings |
| SUN-C8257 | Dog | Tachycardia-induced heart failure | Decreased left ventricular end-diastolic pressure, suppressed collagen I and III and TGF-β mRNA levels, and reduced fibrosis.[6] |
| NK3201 | Dog | Vascular injury model | Prevented vascular proliferation after balloon injury.[7] |
| BCEAB | Animal Models | Atherosclerosis | - |
Performance in Fibrosis Models
| Compound | Biological System | Model | Key Findings |
| TY-51469 | Hamster | Carbon tetrachloride-induced liver fibrosis | Attenuated increases in serum markers of liver damage and reduced the fibrotic area in the liver.[8] |
| TY-51469 | Mouse | Silica-induced pulmonary fibrosis | Reduced lung fibrosis score, hydroxyproline (B1673980) levels, and inflammatory cell infiltration.[9] |
| Suc-Val-Pro-Phe(p)(OPh)2 | Hamster | Adhesion formation model | Significantly suppressed scores for adhesion formation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Chymase Signaling Pathway.
Caption: Experimental Validation Workflow.
Detailed Experimental Protocols
In Vitro Chymase Activity Assay (Colorimetric)
Objective: To determine the inhibitory potency (IC50) of this compound against human chymase.
Materials:
-
Recombinant human chymase
-
This compound and BI-1829 (negative control)
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and BI-1829 in assay buffer.
-
Add a fixed concentration of human chymase to each well of the microplate.
-
Add the different concentrations of the inhibitors to the respective wells.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the chymase substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based TGF-β Activation Assay
Objective: To assess the effect of this compound on chymase-induced TGF-β activation in a cellular context.
Materials:
-
A suitable cell line (e.g., human lung fibroblasts)
-
Recombinant human chymase
-
This compound
-
TGF-β responsive reporter cell line (e.g., TMLC cells) or ELISA kit for active TGF-β
-
Cell culture medium and supplements
Procedure:
-
Culture the chosen cell line to confluence.
-
Treat the cells with recombinant human chymase in the presence or absence of various concentrations of this compound.
-
Incubate for a specified period.
-
Collect the cell culture supernatant.
-
Measure the amount of active TGF-β in the supernatant using either a reporter cell line assay (measuring luciferase activity) or a specific ELISA kit.[10]
-
Compare the levels of active TGF-β in the different treatment groups.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Objective: To evaluate the impact of this compound on chymase-mediated MMP activation.[11]
Materials:
-
Cell line capable of producing pro-MMPs (e.g., HT1080 fibrosarcoma cells)
-
Recombinant human chymase
-
This compound
-
SDS-PAGE gels containing gelatin
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned medium from the cell culture treated with chymase and/or this compound.
-
Separate the proteins in the conditioned medium on a gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
After electrophoresis, wash the gel to remove SDS and allow the MMPs to renature.
-
Incubate the gel in the incubation buffer to allow for gelatin degradation by active MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.
-
Quantify the band intensity to compare MMP activity between different treatment groups.[12]
This guide provides a framework for the validation of this compound's mechanism of action. While direct comparative data is limited, the provided information on its potent in vitro profile, alongside data from alternative chymase inhibitors in various biological systems, offers a strong foundation for future research and development. The detailed protocols and pathway diagrams serve as practical resources for designing and executing experiments to further elucidate the therapeutic potential of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue angiotensin II generating system by angiotensin-converting enzyme and chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Vascular Wall Microfluidic Model for Preclinical Evaluation of Drug-Induced Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chymase inhibition attenuates tetrachloride-induced liver fibrosis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BI-1942: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BI-1942 must adhere to specific disposal procedures to ensure safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of this compound waste.
Core Principles of this compound Disposal
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] It is crucial to prevent the release of this compound into the environment; therefore, it must not be discharged into sewer systems or contaminate water, food, or animal feed.[1]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers:
-
Collection and Storage of Waste:
-
Safe Handling During Collection:
-
Final Disposal of this compound:
-
The approved disposal methods are:
-
All disposal activities must be conducted in accordance with appropriate local, state, and federal laws and regulations.[1]
-
-
Disposal of Empty Containers:
-
Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
-
Emergency First-Aid Procedures
In the event of accidental exposure to this compound, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling BI-1942
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "BI-1942" is not publicly available. However, search results for "UN1942" correspond to Ammonium Nitrate.[1][2][3] This guide therefore provides essential safety and logistical information for the handling of Ammonium Nitrate, referred to herein as this compound, and should be used as a supplement to a thorough risk assessment and in conjunction with the specific SDS for any chemical being handled. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound (Ammonium Nitrate) is classified with the following primary hazards:
-
Oxidizing Solid: It may intensify fire and can cause or contribute to the combustion of other materials.[2][4]
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Skin Irritation: May cause skin irritation.[3]
It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by a risk assessment that considers the quantity of the compound, its physical form, and the specific laboratory procedure.[5][6]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves) before opening the package in a designated area, preferably within a chemical fume hood.[7]
-
Verify that the container is properly labeled and sealed.
-
Store the compound in a tightly closed container, away from combustible materials and sources of ignition and heat.
Weighing and Dispensing (Solid Form)
-
Primary Engineering Control: Perform all manipulations of powdered this compound within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.
-
Personal Protective Equipment: Wear a lab coat, double gloves, and appropriate eye protection. For potent compounds, a PAPR is often recommended.[5][8]
-
Procedure:
-
Decontaminate the work surface before and after use.
-
Use dedicated spatulas and weighing vessels.
-
Handle the compound gently to avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
Clean any spills immediately following established laboratory procedures.
-
Solution Preparation
-
Primary Engineering Control: Always prepare solutions inside a chemical fume hood.[5]
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves, and chemical splash goggles. A face shield should be worn over safety glasses or goggles when a splash hazard is present.[5][6]
-
Procedure:
-
Add the solid this compound to the solvent slowly.
-
Ensure all equipment is compatible with the chosen solvent.
-
Cap solutions securely and label them clearly with the chemical name, concentration, date, and hazard information.
-
Disposal Plan
All waste generated from handling this compound must be considered hazardous. Never dispose of this chemical down the drain or in the regular trash.[9]
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste (non-sharps) | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed.[5] | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Contaminated Sharps | - Place all sharps (needles, syringes, scalpels, Pasteur pipettes) into a designated, puncture-resistant sharps container labeled as hazardous waste.[10][11] | Prevents physical injury and exposure to the chemical. |
| Aqueous Waste | - Collect in a sealed, leak-proof, and clearly labeled container.- The container must be marked with the chemical name and concentration.[5] | Ensures proper segregation and disposal according to institutional and regulatory guidelines. |
| Contaminated PPE | - Carefully doff PPE to avoid self-contamination.- Place all disposable items (gloves, lab coats, sleeves) in a sealed bag or container labeled as hazardous waste.[5] | Assumes all disposable items that have come into contact with the compound are contaminated and must be handled as hazardous waste. |
Emergency Procedures: First Aid
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[2][4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2][3]
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. redox.com [redox.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. deca.upc.edu [deca.upc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 10. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 11. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
